molecular formula C16H15FN2O2S B12362281 Atreleuton-d4

Atreleuton-d4

Cat. No.: B12362281
M. Wt: 322.4 g/mol
InChI Key: MMSNEKOTSJRTRI-GQDGAZRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atreleuton-d4 is a useful research compound. Its molecular formula is C16H15FN2O2S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15FN2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea

InChI

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1/i3D,4D,5D,6D

InChI Key

MMSNEKOTSJRTRI-GQDGAZRVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2=CC=C(S2)C#C[C@@H](C)N(C(=O)N)O)[2H])[2H])F)[2H]

Canonical SMILES

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O

Origin of Product

United States

Foundational & Exploratory

Atreleuton-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a detailed overview of the chemical and physical properties of Atreleuton-d4, a deuterated analog of the potent 5-lipoxygenase inhibitor, Atreleuton. This document outlines its mechanism of action, provides key experimental protocols, and presents its physicochemical data.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea-d4(Assumed based on Atreleuton structure)
Molecular Formula C₁₆H₁₁D₄FN₂O₂S
Molecular Weight 322.39 g/mol
CAS Number Not explicitly available for d4; 154355-76-7 (for unlabeled Atreleuton)
Synonyms ABT-761-d4, VIA-2291-d4

Table 2: Physical and Spectroscopic Properties of Atreleuton (Unlabeled) as an approximation for this compound

PropertyValueSource
Appearance White to beige powder
Solubility Soluble in DMSO
Storage Temperature 2-8°C
Optical Activity [α]/D +40 to +50°, c = 1 in methanol

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The 5-LO pathway is initiated by the conversion of arachidonic acid into leukotriene A4 (LTA4), which is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LO, Atreleuton effectively blocks the production of all leukotrienes, thereby exerting its anti-inflammatory effects. This mechanism has been a target for therapeutic intervention in a variety of inflammatory diseases, including asthma and atherosclerosis.

G 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 catalyzes conversion to Atreleuton Atreleuton / this compound Atreleuton->Five_LO inhibits LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 produces LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 produces Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation further metabolized to LTD4/LTE4, leading to

Figure 1. Simplified diagram of the 5-lipoxygenase signaling pathway and the inhibitory action of Atreleuton.

Experimental Protocols

Quantification of Leukotriene B4 (LTB4) and E4 (LTE4) in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of LTB4 and LTE4, key biomarkers of 5-LO pathway activity, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for the quantification of Atreleuton in such studies.

Workflow:

G LC-MS/MS Workflow for Leukotriene Quantification Sample_Prep 1. Sample Preparation - Thaw plasma sample - Add this compound (Internal Standard) - Protein precipitation Extraction 2. Liquid-Liquid or Solid-Phase Extraction Sample_Prep->Extraction LC_Separation 3. Chromatographic Separation (U)HPLC with C18 column Extraction->LC_Separation MS_Detection 4. Mass Spectrometric Detection - ESI in negative ion mode - Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis - Peak integration - Quantification using calibration curve MS_Detection->Data_Analysis

Figure 2. General workflow for the quantification of leukotrienes in biological matrices.

Detailed Methodology (based on published methods):

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • To 200 µL of plasma, add the internal standard (e.g., LTB4-d4 for LTB4 analysis).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetone or acetonitrile), followed by vortexing and centrifugation.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the supernatant with an organic solvent such as methyl tertiary butyl ether (MTBE). Evaporate the organic layer to dryness under a stream of nitrogen.

    • Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge, load the sample, wash with a low-organic solvent, and elute with a high-organic solvent. Evaporate the eluate to dryness.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase, such as a mixture of acetonitrile and water.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Phenomenex Synergi Hydro-RP). Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

      • LTB4 transition: m/z 335.0 → 194.9

      • LTB4-d4 transition: m/z 339.0 → 196.9

  • Quantification:

    • Construct a calibration curve using known concentrations of the analyte standards.

    • Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like Atreleuton on the 5-lipoxygenase enzyme. This can be a fluorometric or spectrophotometric assay.

Principle: The assay measures the activity of 5-LO by monitoring the formation of its products. In the presence of an inhibitor, the rate of product formation will decrease.

General Protocol (Fluorometric):

  • Reagent Preparation:

    • Prepare a 5-LO enzyme solution in an appropriate assay buffer.

    • Prepare a substrate solution (e.g., arachidonic acid).

    • Prepare a solution of the test compound (Atreleuton) and a positive control inhibitor (e.g., Zileuton).

    • Prepare a fluorescent probe that reacts with the lipoxygenase product.

  • Assay Procedure:

    • In a 96-well plate, add the 5-LO enzyme solution.

    • Add the test compound (Atreleuton) at various concentrations. Include wells for a vehicle control (no inhibitor) and a positive control inhibitor.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate and the fluorescent probe.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Synthesis and Characterization

Characterization of this compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the positions of deuteration. ²H NMR would confirm the presence and location of the deuterium atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact mass of the deuterated molecule, which will be higher than the unlabeled compound by the mass of the incorporated deuterium atoms.

Clinical and Research Applications

Atreleuton (also known as VIA-2291) has been investigated in clinical trials for its potential therapeutic effects in cardiovascular diseases, specifically in patients with recent acute coronary syndrome. These studies have assessed its ability to reduce the production of leukotrienes, as measured by LTB4 and LTE4 levels, and its impact on vascular inflammation and atherosclerosis. This compound serves as a critical tool in the bioanalytical methods used in such clinical studies to ensure accurate quantification of the drug in biological matrices.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled by trained professionals in a laboratory setting.

Atreleuton-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Atreleuton-d4 as an internal standard in bioanalytical methodologies. The use of deuterated internal standards is a cornerstone of precise and accurate quantification in mass spectrometry-based bioanalysis, mitigating potential variabilities during sample processing and analysis. This document will detail the theoretical underpinnings, practical application, and validation of this compound in the quantitative analysis of its parent compound, Atreleuton.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis.[1] The underlying assumption is that the deuterated standard will behave almost identically to the endogenous, non-labeled analyte (Atreleuton) throughout the entire analytical process, including extraction, chromatography, and ionization.[1]

Because this compound is chemically identical to Atreleuton, differing only in the mass of some of its hydrogen atoms, it co-elutes during chromatographic separation and experiences similar ionization efficiency or suppression in the mass spectrometer's ion source.[1] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Therefore, by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant irrespective of variations in sample recovery or matrix effects.

Mechanism of Action of Atreleuton

To understand the context of its quantification, it is essential to briefly touch upon the mechanism of action of Atreleuton. Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. By inhibiting 5-LO, Atreleuton effectively blocks the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby exerting its anti-inflammatory effects. This mechanism is central to its investigation for the treatment of various inflammatory diseases.

Leukotriene Biosynthesis Pathway Inhibition by Atreleuton cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LO Leukotriene_A4 Leukotriene A4 (LTA4) 5-HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 (LTB4) Leukotriene_A4->Leukotriene_B4 LTA4 Hydrolase Leukotriene_C4 Leukotriene C4 (LTC4) Leukotriene_A4->Leukotriene_C4 LTC4 Synthase Pro-inflammatory_Effects Pro-inflammatory Effects Leukotriene_B4->Pro-inflammatory_Effects Leukotriene_C4->Pro-inflammatory_Effects PLA2 Phospholipase A2 5-LO 5-Lipoxygenase (5-LO) LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Atreleuton Atreleuton Atreleuton->5-LO

Figure 1: Simplified signaling pathway of leukotriene biosynthesis and the inhibitory action of Atreleuton on 5-lipoxygenase.

Experimental Protocol: Quantification of Atreleuton in Human Plasma

The following protocol is a representative example for the quantification of Atreleuton in human plasma using this compound as an internal standard, based on established methods for structurally similar compounds like Zileuton.[2][3]

Materials and Reagents
  • Atreleuton reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 2.5 mL of MTBE.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Atreleuton Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample 1. Plasma Sample Aliquot (200 µL) Add_IS 2. Add this compound (25 µL) Plasma_Sample->Add_IS LLE 3. Liquid-Liquid Extraction (MTBE) Add_IS->LLE Centrifuge 4. Centrifugation LLE->Centrifuge Evaporate 5. Evaporation of Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation 7. LC Separation Reconstitute->LC_Separation MS_Detection 8. MS/MS Detection LC_Separation->MS_Detection Peak_Integration 9. Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation 10. Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification 11. Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 2: A generalized workflow for the bioanalytical quantification of Atreleuton using this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that would be optimized for Atreleuton analysis:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 1 mM ammonium acetate buffer and methanol (e.g., 10:90, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of Atreleuton and this compound. For the related compound Zileuton, transitions are 237.3 > 161.2 for the analyte and 241.2 > 161.1 for the deuterated internal standard.[2][3]

Method Validation

A bioanalytical method using this compound as an internal standard must be rigorously validated to ensure its reliability for pharmacokinetic or other studies. The validation parameters are based on regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following table summarizes key validation parameters and typical acceptance criteria, with example data adapted from a validated method for a similar compound.[2][3]

Validation ParameterDescriptionTypical Acceptance CriteriaExample Data (for a similar compound)[2][3]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention times of the analyte and internal standard.No interfering peaks were observed in blank plasma.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99Linear range of 50.5–10,012.7 ng/mL with r² > 0.99
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).Intra-day and inter-day accuracy within 95.8% to 104.5%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).Intra-day and inter-day precision (CV) ≤ 8.7%.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.Mean recovery of 75.3% for the analyte and 78.1% for the internal standard.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤ 15%.No significant matrix effect was observed.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations within ±15% of the initial concentration.Stable in plasma for at least 6 hours at room temperature, through 3 freeze-thaw cycles, and for 30 days at -70°C.

Conclusion

This compound serves as an ideal internal standard for the quantification of Atreleuton in biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability in sample preparation and analysis. A well-developed and validated LC-MS/MS method employing this compound ensures the generation of high-quality, reliable data essential for pharmacokinetic, toxicokinetic, and other studies in the drug development process. The detailed experimental protocol and validation data presented in this guide provide a comprehensive framework for the implementation of this robust bioanalytical strategy.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the demanding realms of pharmaceutical development and clinical research, the pursuit of unparalleled accuracy and precision in quantitative analysis is a constant. Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), has become the definitive technique for its exceptional sensitivity and selectivity. However, the analytical process is fraught with potential variability, including inconsistencies in sample preparation, the unpredictable influence of matrix effects, and fluctuations in instrument response. To ensure the reliability and integrity of quantitative data, the use of internal standards is indispensable.

Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have unequivocally emerged as the superior choice.[1] They are widely regarded as the "gold standard" for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[2][3][4] This technical guide provides a comprehensive exploration of the core principles underpinning the use of deuterated standards in mass spectrometry. It details their distinct advantages, presents quantitative data illustrating their impact, and provides detailed experimental protocols for their application in key research areas.

The Core Principle: Isotope Dilution and Combating Analytical Variability

The foundational principle behind using a deuterated internal standard is a powerful analytical technique known as isotope dilution mass spectrometry (IDMS).[5] A known quantity of the deuterated standard, which is chemically and physically almost identical to the analyte of interest, is added to the sample at the earliest possible stage of the workflow.[5][6] This "spiking" establishes a fixed ratio between the naturally occurring analyte and its heavier isotopic counterpart.

Because the deuterated standard and the analyte are nearly indistinguishable in their chemical behavior, they are affected in the same manner by variations throughout the analytical process.[5] This includes losses during sample extraction, inconsistencies in injection volume, and, most critically, suppression or enhancement of the ionization process within the mass spectrometer's source.[4][6] The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.[4]

Key Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

  • Effective Compensation for Matrix Effects : Biological matrices like plasma, urine, and tissue are inherently complex and contain numerous endogenous components. These components can co-elute with the analyte and interfere with its ionization, a phenomenon known as the matrix effect, leading to inaccurate quantification.[7] Since a deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[2][4]

  • Correction for Sample Preparation Variability : The multi-step processes of sample extraction, concentration, and reconstitution can introduce significant and variable analyte loss.[4][8] By adding the deuterated standard at the beginning of this process, it accounts for these losses, as both the analyte and the standard are lost to the same extent.[8]

  • Improved Precision and Accuracy : By mitigating the primary sources of analytical error, deuterated standards lead to quantitative results with lower coefficients of variation (CV%) and a mean bias closer to the true value.[4][7]

  • Enhanced Method Robustness : Analytical methods that incorporate deuterated standards are less susceptible to minor variations in experimental conditions, making them more reliable and reproducible over time and across different laboratories.[4][8]

Quantitative Data Presentation

The following tables summarize quantitative data from studies that highlight the improved performance of analytical methods when employing deuterated internal standards compared to structural analogs.

Table 1: Comparison of Assay Precision for the Immunosuppressant Sirolimus

Internal Standard TypeMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (CV%)
Deuterated (Sirolimus-d3)9.80.424.3%
Structural Analog (Desmethoxyrapamycin)10.20.878.5%

This table illustrates a significant improvement in precision (lower CV%) when using a deuterated internal standard for the analysis of sirolimus in patient samples, based on data described in comparative studies.[7]

Table 2: Comparative Analysis of Accuracy and Precision for Kahalalide F

Internal Standard TypeSpiked Concentration (ng/mL)Measured Mean Concentration (ng/mL)Accuracy (% Bias)Precision (CV%)
Deuterated Internal Standard50.049.2-1.6%3.8%
Structural Analog50.054.8+9.6%11.2%

This table demonstrates a marked improvement in both accuracy (bias closer to 0%) and precision (lower CV%) for the quantification of the depsipeptide kahalalide F when a deuterated internal standard is used in place of a structural analog.[9]

Logical and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of experimental and logical workflows.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of Deuterated Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation Evap->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Area Integration (Analyte & Standard) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Standard) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

General workflow for quantitative analysis using deuterated standards.

G cluster_chromatography Chromatography cluster_ionization Ionization Source (ESI) cluster_result Result Time Retention Time Elution Analyte Deuterated IS Matrix Component IonSuppression Ion Suppression (Caused by Matrix Component) Elution:f2->IonSuppression AnalyteSignal Analyte Signal (Suppressed) IonSuppression->AnalyteSignal affects IS_Signal Deuterated IS Signal (Equally Suppressed) IonSuppression->IS_Signal affects Ratio Ratio (Analyte/IS) Remains Constant AnalyteSignal->Ratio IS_Signal->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Mitigation of matrix effects with a co-eluting deuterated IS.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma

This protocol describes a general procedure for the quantitative analysis of a small molecule drug in plasma using protein precipitation for sample cleanup.

1. Materials and Reagents

  • Human plasma (blank and study samples)

  • Analyte reference standard

  • Deuterated internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1][3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[1][3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

3. LC-MS/MS Analysis

  • LC Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A : 0.1% formic acid in water.[1]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[1]

  • Gradient : A suitable gradient to ensure separation from matrix components (e.g., start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then re-equilibrate).[1]

  • Flow Rate : 0.4 mL/min.[1][2]

  • Mass Spectrometer : Triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode : Electrospray ionization (ESI) in positive mode (ESI+).[2]

  • Detection Mode : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[1][3]

Protocol 2: Analysis of Immunosuppressants in Whole Blood

This protocol is suitable for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and cyclosporine A.

1. Materials and Reagents

  • Whole blood samples collected in EDTA tubes.

  • Deuterated internal standard mix (e.g., d12-Cyclosporine A, 13C, d2-Tacrolimus).[6]

  • Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.[6][10]

  • LC-MS/MS system with a C18 or phenyl-hexyl column.[6]

2. Sample Preparation

  • To 50 µL of a whole blood sample, calibrator, or quality control sample, add the internal standard mix.[6]

  • Add the precipitation reagent (e.g., 100 µL of zinc sulfate in methanol) to lyse the red blood cells and precipitate proteins.[6][10]

  • Vortex mix and then centrifuge to pellet the precipitated proteins.[3][7]

  • Transfer the clear supernatant for LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis

  • LC Column : C18 reversed-phase column.[3]

  • Mobile Phase A : 2 mM ammonium acetate and 0.1% formic acid in water.[2]

  • Mobile Phase B : 2 mM ammonium acetate and 0.1% formic acid in methanol.[2]

  • Gradient : An appropriate gradient for the separation of the immunosuppressant drugs.

  • Flow Rate : 0.4 mL/min.[2]

  • Injection Volume : 10 µL.[2]

  • Mass Spectrometer : Triple quadrupole mass spectrometer.[2]

  • Ionization Mode : Positive electrospray ionization (ESI+).[2]

  • Detection Mode : MRM of precursor and product ions for each drug and its corresponding deuterated internal standard.[3]

Critical Considerations and Best Practices

While highly effective, the successful implementation of deuterated standards requires careful consideration of several factors:

  • Position of Deuteration : Deuterium atoms should be placed in chemically stable positions within the molecule that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during sample processing.[4][11] Labeling on heteroatoms like -OH, -NH, or -SH should be avoided.[11]

  • Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to provide a clear mass shift from the analyte and to avoid isotopic crosstalk from the natural abundance of ¹³C in the analyte.[4]

  • Isotopic and Chemical Purity : The standard must have a high degree of isotopic enrichment and be free from chemical impurities, especially the unlabeled analyte, which could interfere with the analysis and lead to biased results.[4][11]

  • Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the exact same matrix effects. A slight chromatographic shift, known as the "isotope effect," can sometimes occur.[4] During method development, it is crucial to verify that any shift does not compromise the correction for matrix effects.[12]

Limitations and Potential Pitfalls

Despite their advantages, deuterated standards are not without potential limitations:

  • Isotope Effects : The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties, resulting in a small shift in chromatographic retention time.[13][14] If this separation occurs in a region of rapidly changing ion suppression, the correction for matrix effects may be incomplete.[12]

  • Deuterium Exchange : As mentioned, if deuterium atoms are in labile positions, they can exchange with protons from the solvent, leading to a loss of the mass difference between the standard and the analyte.[11][13]

  • Cost and Availability : The synthesis of custom deuterated standards can be expensive and time-consuming, although their value in ensuring data integrity often outweighs the initial investment.[15][16]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and highly accurate quantitative analysis.[6] By closely mimicking the behavior of the target analyte throughout the entire analytical workflow, they effectively compensate for the inherent variabilities of sample preparation and instrument analysis, most notably matrix effects.[5] By understanding the core principles of their application, the criteria for their selection, and the details of their implementation in experimental workflows, researchers, scientists, and drug development professionals can significantly enhance the quality, integrity, and defensibility of their data, ultimately accelerating scientific discovery and therapeutic innovation.

References

Atreleuton-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atreleuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor Atreleuton. This document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in inflammation and related therapeutic areas.

Core Compound Data

Quantitative data for this compound and its parent compound, Atreleuton, are summarized below for easy reference and comparison.

PropertyThis compoundAtreleuton
Molecular Formula C₁₆H₁₁D₄FN₂O₂SC₁₆H₁₅FN₂O₂S[1]
Molecular Weight 322.39 g/mol [2]318.37 g/mol [3]
CAS Number 154355-76-7 (unlabelled)[2]154355-76-7[1][3]
Synonyms -A-85761, ABT-761, VIA-2291[1][3]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes[3]. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid[4]. The 5-LO pathway is activated in various immune cells, including mast cells, eosinophils, neutrophils, monocytes, and basophils, in response to inflammatory stimuli[4].

The signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. The 5-lipoxygenase-activating protein (FLAP) then presents arachidonic acid to 5-LO[4]. 5-LO catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A₄ (LTA₄)[4]. LTA₄ serves as a substrate for two downstream enzymes: LTA₄ hydrolase, which produces leukotriene B₄ (LTB₄), and LTC₄ synthase, which generates the cysteinyl leukotriene, LTC₄[4]. LTC₄ is then sequentially metabolized to LTD₄ and LTE₄[4].

Atreleuton exerts its anti-inflammatory effects by directly inhibiting 5-LO, thereby blocking the production of all leukotrienes, including both LTB₄ and the cysteinyl leukotrienes[3].

Leukotriene_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LO / FLAP 5-LO 5-LO Atreleuton Atreleuton Atreleuton->5-LO LTA4 LTA4 5-HPETE->LTA4 5-LO LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4_Hydrolase LTC4_Synthase LTC4_Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_vivo In Vivo / Preclinical Models Enzyme_Assay Enzyme Inhibition Assay (e.g., 5-LO activity) Cell_Based_Assay Cell-Based Assay (Leukotriene production in immune cells) Enzyme_Assay->Cell_Based_Assay Determine IC50 PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Based_Assay->PK_PD Confirm cellular potency Efficacy_Model Animal Model of Inflammation (e.g., asthma, atherosclerosis) PK_PD->Efficacy_Model Establish dose-exposure-response Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Demonstrate therapeutic effect

References

Atreleuton-d4: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the storage and stability guidelines for Atreleuton-d4, a deuterated isotopologue of Atreleuton. Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle and utilize this compound in their work. The guide summarizes available storage recommendations, discusses stability considerations, and provides a representative experimental protocol for stability assessment. Furthermore, it illustrates the mechanism of action of Atreleuton through a detailed diagram of the leukotriene biosynthesis pathway.

Introduction

Atreleuton, also known as VIA-2291 or ABT-761, is a reversible 5-lipoxygenase inhibitor that has been investigated for its therapeutic potential in conditions such as atherosclerosis and coronary artery disease.[3][4] this compound is a stable isotope-labeled version of Atreleuton, which is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. The integrity and stability of this compound are paramount for the reliability of such experimental results. This guide aims to provide the necessary information to maintain its quality and performance.

This compound: Mechanism of Action

Atreleuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LO) enzyme.[1][2] This enzyme is critical for the conversion of arachidonic acid into various leukotrienes, which are potent inflammatory mediators involved in a range of physiological and pathological processes.[5][6] By blocking 5-LO, Atreleuton effectively reduces the production of leukotrienes, thereby mitigating inflammatory responses.[1]

Leukotriene Biosynthesis Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Atreleuton.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Biological Effects MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) ArachidonicAcid Arachidonic Acid (AA) PLA2->ArachidonicAcid Releases FLAP 5-LO-Activating Protein (FLAP) ArachidonicAcid->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Converts AA to Atreleuton This compound Atreleuton->FiveLO Inhibits LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Converts LTA4 to LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Converts LTA4 to LTB4_Receptor BLT1/BLT2 Receptors LTB4->LTB4_Receptor LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolized to CysLT_Receptor CysLT1/CysLT2 Receptors LTC4->CysLT_Receptor LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolized to LTD4->CysLT_Receptor LTE4->CysLT_Receptor Inflammation Inflammation, Chemotaxis LTB4_Receptor->Inflammation Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability CysLT_Receptor->Bronchoconstriction

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on 5-lipoxygenase.

Storage and Handling Guidelines

Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure the accuracy of experimental results. The following guidelines have been compiled from various suppliers of the non-deuterated Atreleuton and represent best practices for this class of compound.

Quantitative Storage Recommendations
FormStorage TemperatureRecommended DurationSupplier Recommendations
Solid (Powder) -20°CUp to 3 yearsMedchemExpress[2]
2°C to 8°CUp to 2 yearsMedchemExpress, Sigma-Aldrich[2][7]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsGlpBio[8]
-20°CUp to 1 monthGlpBio, MedchemExpress[2][8]

Note: It is highly recommended to refer to the certificate of analysis provided by the specific supplier for the most accurate and lot-specific storage information. For long-term storage, it is advisable to store this compound as a solid at -20°C or below. When preparing solutions, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8]

General Handling Precautions
  • Light Sensitivity: The potential for photodegradation has not been extensively reported. However, as a general precaution for complex organic molecules, it is recommended to protect this compound from direct exposure to light. Amber vials or containers wrapped in foil should be used for storage.

  • Atmosphere: For long-term storage, it is advisable to store the solid under an inert atmosphere such as argon or nitrogen to prevent potential oxidative degradation.

Stability Profile

Detailed public data from forced degradation studies on this compound are not available. Such studies would typically involve exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and pathways. In the absence of this specific data, the following general stability considerations for related compounds should be taken into account.

  • Hydrolytic Stability: The presence of a urea functional group in the this compound structure suggests potential susceptibility to hydrolysis under strong acidic or basic conditions.

  • Oxidative Stability: The thiophene ring and the propynyl group could be susceptible to oxidation.

  • Thermal Stability: As with most complex organic molecules, exposure to high temperatures can lead to degradation.

Representative Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for conducting a stability assessment of this compound. This protocol is based on common practices in the pharmaceutical industry for stability-indicating method development.

Objective

To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Materials and Methods
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analytical Method:

    • Chromatography: Utilize a reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier such as formic acid or ammonium acetate) is often a good starting point.

    • Detection: A photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (MS) to identify degradation products.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • Characterize the degradation products using mass spectrometry.

Experimental Workflow Diagram

Stability_Workflow start Start: this compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress_conditions Expose to Stress Conditions prep->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution, 80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Data Analysis: - % Degradation - Identify Degradants analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: A representative workflow for conducting forced degradation studies of this compound.

Conclusion

While specific, publicly available stability data for this compound is limited, the storage guidelines derived from its non-deuterated analogue, Atreleuton, provide a solid foundation for maintaining its integrity. For optimal stability, this compound should be stored as a solid at or below -20°C, protected from light and moisture. Solutions should be stored at -80°C for short-term use and prepared fresh whenever possible. The provided representative protocol for stability assessment offers a framework for researchers to generate their own stability data under specific experimental conditions. Adherence to these guidelines will ensure the reliability of this compound as an internal standard and the overall quality of research outcomes.

References

Atreleuton-d4: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Atreleuton-d4 is the deuterated form of Atreleuton, a potent and selective inhibitor of 5-lipoxygenase. The primary use of this compound is as an internal standard in analytical and pharmacokinetic studies of Atreleuton.

PropertyValueSource
Molecular Formula C₁₆H₁₁D₄FN₂O₂SBDG Synthesis[1]
Molecular Weight 322.39 g/mol BDG Synthesis[1]
CAS Number (Unlabeled) 154355-76-7BDG Synthesis[1]
Appearance White to beige powderSigma-Aldrich[2]
Purity Typically >98% (HPLC)BDG Synthesis, GlpBio[1][3]
Solubility Soluble in DMSO (10 mg/mL)Sigma-Aldrich[2]
Storage 2-8°CSigma-Aldrich[2]

Hazard Identification and Precautionary Measures

Based on the GHS classification for the parent compound Atreleuton, the following hazards are anticipated.

GHS Classification (for Atreleuton):

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning

Precautionary Statements:

CodeStatement
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P501Dispose of contents/container in accordance with local regulations.

Potential Health Effects:

  • Eye: May cause eye irritation.[4]

  • Skin: May cause skin irritation.[4]

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[4][5]

  • Inhalation: May cause respiratory tract irritation.[4]

The toxicological properties of this compound have not been fully investigated.[4]

Experimental Protocols

Detailed experimental protocols for safety and toxicology studies of this compound are not available in the provided search results. However, a general workflow for an in vivo acute oral toxicity study, a standard method for assessing the safety of a new chemical entity, is outlined below.

General Protocol for an In Vivo Acute Oral Toxicity Study (e.g., OECD Guideline 423):

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used in the initial study.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions and allowed to acclimatize for at least 5 days before the study begins.

  • Dose Formulation: this compound is formulated in a suitable vehicle (e.g., DMSO, PEG300, or corn oil). The concentration is calculated based on the desired dosage and the average weight of the animals.[3]

  • Dose Administration: A single dose is administered to the animals by oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is measured periodically.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: The number of animals that die during the study is used to estimate the acute oral toxicity of the substance.

Signaling Pathway and Experimental Workflow Visualizations

Atreleuton's Mechanism of Action: 5-Lipoxygenase Inhibition

Atreleuton is a selective and reversible inhibitor of the 5-lipoxygenase (5-LO) enzyme.[2][6] This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LO, Atreleuton reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.

Atreleuton_Mechanism Atreleuton Mechanism of Action Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) Substrate Leukotrienes Leukotrienes 5-Lipoxygenase (5-LO)->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Promotes This compound This compound This compound->5-Lipoxygenase (5-LO) Inhibits

Caption: Mechanism of this compound via 5-Lipoxygenase Inhibition.

General Workflow for an In Vivo Toxicology Study

The following diagram illustrates a typical workflow for conducting an in vivo toxicology study to assess the safety of a compound like this compound.

InVivo_Toxicology_Workflow General Workflow for In Vivo Toxicology Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Protocol Design Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Dose Administration Dose Administration Dose Formulation->Dose Administration Clinical Observation Clinical Observation Dose Administration->Clinical Observation Data Collection Data Collection Clinical Observation->Data Collection Necropsy & Histopathology Necropsy & Histopathology Data Collection->Necropsy & Histopathology Statistical Analysis Statistical Analysis Necropsy & Histopathology->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: A generalized workflow for an in vivo toxicology study.

Handling and Storage

  • Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4] Recommended storage temperature is 2-8°C.[2]

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. In case of inadequate ventilation, wear respiratory protection.[7]

First-Aid Measures

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a poison control center or get medical attention immediately.[4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

Spills and Disposal

  • Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container. Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions and provide ventilation.[4]

  • Disposal: Dispose of contents and container in accordance with existing federal, state, and local environmental control laws.[7]

References

Methodological & Application

Application Note: Quantitative Analysis of Atreleuton in Human Plasma by LC-MS/MS using Atreleuton-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atreleuton (formerly VIA-2291 or ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in various inflammatory diseases, including atherosclerosis and coronary artery disease.[2] As such, the accurate quantification of Atreleuton in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Atreleuton in human plasma, employing its deuterated analog, Atreleuton-d4, as an internal standard (IS) to ensure accuracy and precision.[3]

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[4] It co-elutes with the analyte and exhibits similar ionization and extraction properties, effectively compensating for variations in sample processing and instrument response.[4] The methodology presented herein is based on a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Atreleuton and this compound reference standards.

  • Reagents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE). Ammonium acetate and formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atreleuton and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Atreleuton stock solution in 50:50 methanol/water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol/water.

3. Sample Preparation

This protocol is adapted from a method for a similar 5-LO inhibitor, Zileuton.[3]

  • Aliquot 200 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (90:10 Methanol:1 mM Ammonium Acetate).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: A standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with 90% Methanol and 10% 1 mM Ammonium Acetate.[3]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Run Time: Approximately 2.5 minutes.

  • Mass Spectrometry (MS):

    • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Atreleuton: m/z 261.1 → 161.0 (Quantifier), 261.1 → 133.0 (Qualifier)

      • This compound (IS): m/z 265.1 → 161.0

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 30 psi

      • Collision Gas: 8 psi

      • Ion Source Gas 1 (Nebulizer): 50 psi

      • Ion Source Gas 2 (Heater): 50 psi

      • Declustering Potential (DP): 70 V

      • Collision Energy (CE) for Atreleuton: 35 V

      • Collision Energy (CE) for this compound: 35 V

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for similar assays.[3][5]

Table 1: Calibration Curve Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Weighting

| Atreleuton | 1.0 - 2000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ 1.0 95.0 - 105.0 < 10.0 93.0 - 107.0 < 12.0
Low QC 3.0 97.0 - 103.0 < 8.0 96.0 - 104.0 < 9.0
Mid QC 100 98.0 - 102.0 < 6.0 97.5 - 102.5 < 7.0
High QC 1600 97.5 - 101.5 < 5.0 98.0 - 102.0 < 6.0

Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤15% (≤20% for LLOQ).

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Atreleuton Recovery (%) This compound Recovery (%) Matrix Effect
Low QC 3.0 85.2 88.1 0.98
High QC 1600 87.5 89.3 1.01

Recovery is expected to be consistent and reproducible. Matrix effect values close to 1 indicate minimal ion suppression or enhancement.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound (IS) plasma->add_is add_mtbe 3. Add MTBE & Vortex add_is->add_mtbe centrifuge 4. Centrifuge add_mtbe->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into UHPLC reconstitute->inject separate 9. Chromatographic Separation (C18) inject->separate ionize 10. ESI+ Ionization separate->ionize detect 11. MRM Detection (QqQ) ionize->detect integrate 12. Peak Integration detect->integrate calculate 13. Calculate Analyte/IS Ratio integrate->calculate quantify 14. Quantify vs. Calibration Curve calculate->quantify

Caption: Experimental workflow for Atreleuton quantification.

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalyzes Atreleuton Atreleuton Atreleuton->LOX5 Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Pro-inflammatory Effects LTB4->Inflammation CysLTs->Inflammation

Caption: Atreleuton's mechanism of action in the 5-LOX pathway.

References

Application Notes and Protocols for Atreleuton-d4 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton, a potent and selective 5-lipoxygenase (5-LO) inhibitor, is a molecule of significant interest in pharmaceutical research for its potential therapeutic applications in inflammatory diseases. Accurate quantification of Atreleuton in biological matrices is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Atreleuton-d4, a deuterated analog of Atreleuton, serves as an ideal internal standard, as its physicochemical properties are nearly identical to the analyte, ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard in pharmacokinetic studies of Atreleuton. Detailed experimental protocols for sample preparation, LC-MS/MS analysis, and method validation are presented, along with illustrative data.

Atreleuton's Mechanism of Action: The 5-Lipoxygenase Pathway

Atreleuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators involved in various inflammatory diseases. The signaling pathway is depicted below.

5-Lipoxygenase_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nuclear Envelope Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases FLAP 5-LO Activating Protein (FLAP) Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO presents AA to cPLA2 Cytosolic Phospholipase A2 (cPLA2) cPLA2->Phospholipids hydrolyzes 5_HPETE 5-HPETE 5_LO->5_HPETE catalyzes conversion of AA to LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTA4 Leukotriene A4 (LTA4) 5_HPETE->LTA4 converted to LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 hydrolyzed by LTA4 Hydrolase to LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 conjugated by LTC4 Synthase to Cellular_Stimuli Cellular Stimuli (e.g., Inflammation) Cellular_Stimuli->cPLA2 Atreleuton Atreleuton Atreleuton->5_LO inhibits

Caption: Atreleuton inhibits the 5-Lipoxygenase enzyme, blocking the synthesis of pro-inflammatory leukotrienes.

Experimental Protocols

Bioanalytical Method for Atreleuton in Human Plasma

This protocol is adapted from a validated method for Zileuton, a structurally similar 5-lipoxygenase inhibitor, using its deuterated internal standard.[1]

1.1. Materials and Reagents

  • Atreleuton (Analyte)

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized or Milli-Q)

1.2. Stock and Working Solutions

  • Atreleuton Stock Solution (1 mg/mL): Accurately weigh and dissolve Atreleuton in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Atreleuton stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent to a suitable concentration (e.g., 100 ng/mL).

1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M ammonium formate buffer (pH 3).

  • Add 650 µL of MTBE.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

1.4. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase 1 mM Ammonium Acetate Buffer : Methanol (10:90, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Atreleuton: To be determined empirically (e.g., based on Zileuton: 237.3 -> 161.2)
This compound: To be determined empirically (e.g., based on Zileuton-d4: 241.2 -> 161.1)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Note: The specific MRM transitions for Atreleuton and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Bioanalytical Method Validation

The bioanalytical method should be validated according to the FDA or other relevant regulatory guidelines.[2][3][4][5] Key validation parameters are summarized below. The following data is representative of a validated method for a similar analyte using a deuterated internal standard.[1]

Validation ParameterAcceptance CriteriaRepresentative Results (for Zileuton/Zileuton-d4)[1]
Linearity (r²) ≥ 0.990.998
Calibration Range Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ)50.5 - 10,012.7 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1 - 5.8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.4 - 7.2%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-4.3 to 3.5%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-2.8 to 2.1%
Recovery (%) Consistent, precise, and reproducible> 80%
Matrix Effect Internal standard should compensate for any ion suppression or enhancementNo significant matrix effect observed
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term)Stable under tested conditions

Typical Pharmacokinetic Study Workflow

The use of this compound as an internal standard is an integral part of a typical preclinical or clinical pharmacokinetic study. The general workflow is outlined in the diagram below.

Pharmacokinetic_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (Atreleuton) Sampling Biological Sample Collection (e.g., Blood) Dosing->Sampling at predefined time points Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing Storage Sample Storage (e.g., -80°C) Processing->Storage Sample_Prep Sample Preparation (with this compound IS) Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Data Processing & Quantification LC_MS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) Quantification->PK_Modeling Reporting Reporting and Interpretation PK_Modeling->Reporting

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Atreleuton in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases. Accurate quantification of Atreleuton in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Atreleuton in human plasma. The method presented herein is a representative method based on established analytical principles for the quantification of small molecules in biological matrices.

Mechanism of Action

Atreleuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes, including LTB4, a potent chemoattractant for neutrophils.

Atreleuton_Mechanism_of_Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes (e.g., LTB4) 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Atreleuton Atreleuton Atreleuton->5_LOX Inhibition

Caption: Mechanism of action of Atreleuton.

Experimental Protocols

Materials and Reagents
  • Atreleuton reference standard (≥98% purity)

  • Atreleuton-d4 (stable isotope-labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Atreleuton: m/z 319.1 → 161.1; this compound (IS): m/z 323.1 → 161.1
Collision Energy Optimized for each transition
Source Temperature 500 °C
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atreleuton and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Atreleuton stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1 - 2000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 acetonitrile:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma in each tube, add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample 50 µL Plasma Sample Add_IS Add 150 µL IS in Acetonitrile Plasma_Sample->Add_IS Vortex Vortex Mix (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject 5 µL into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for Atreleuton quantification.

Data Presentation: Method Validation Summary

The described method was validated according to the FDA guidelines on bioanalytical method validation.[1][2] A summary of the validation parameters is presented below.

Parameter Result
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ) 85% - 115%
Precision (at LLOQ) < 15% RSD
Intra-day Accuracy 90% - 110%
Intra-day Precision < 10% RSD
Inter-day Accuracy 92% - 108%
Inter-day Precision < 12% RSD
Recovery > 90%
Matrix Effect Minimal to no significant matrix effect observed

This application note provides a detailed protocol for a sensitive, specific, and robust LC-MS/MS method for the quantification of Atreleuton in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for supporting clinical and preclinical studies of Atreleuton. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

References

Application Notes and Protocols for Atreleuton Analysis using Atreleuton-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Atreleuton in biological matrices, specifically human plasma. The methodologies described herein utilize Atreleuton-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The primary protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Zileuton, a structurally related 5-lipoxygenase inhibitor, and has been adapted for Atreleuton analysis.

I. Introduction to Sample Preparation Techniques

The accurate quantification of therapeutic agents like Atreleuton in biological samples is contingent upon effective sample preparation. The primary goal is to isolate the analyte of interest from complex matrix components such as proteins, lipids, and salts, which can interfere with analysis and damage analytical instrumentation.[1] The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the analytical method. The three most common techniques employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing proteins from biological samples.[2] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins.[2][3] After centrifugation, the supernatant containing the analyte can be directly analyzed or further processed. While rapid and cost-effective, PPT may result in a less clean extract and potential loss of the target analyte due to co-precipitation.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] Analytes partition from the aqueous phase into the organic phase, leaving behind water-soluble interfering substances. The choice of organic solvent is critical and depends on the polarity of the analyte. LLE generally provides a cleaner sample than PPT and can be used to concentrate the analyte.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material packed in a cartridge or a 96-well plate to isolate analytes from a liquid sample.[6][7] The analyte is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide very clean extracts and high concentration factors, making it suitable for assays requiring high sensitivity.[7][8]

II. Experimental Protocols

The following protocols provide detailed methodologies for the extraction of Atreleuton from human plasma. The primary recommended method is Liquid-Liquid Extraction (LLE), adapted from a validated method for a similar compound.[3][4][9] General protocols for Protein Precipitation and Solid-Phase Extraction are also provided as alternative approaches.

Protocol 1: Liquid-Liquid Extraction (LLE) for Atreleuton in Human Plasma (Recommended)

This protocol is adapted from a validated LC-MS/MS method for Zileuton and is expected to provide high recovery and a clean extract for Atreleuton analysis.[4][9]

Materials:

  • Human plasma samples

  • Atreleuton and this compound reference standards

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of Atreleuton (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare working standard solutions of Atreleuton and a working solution of this compound (e.g., 1 µg/mL) by diluting with methanol.

  • Sample Spiking:

    • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

    • Add 20 µL of the this compound working solution (internal standard).

    • For calibration standards and quality control samples, add the appropriate volume of Atreleuton working standard solution. For unknown samples, add 20 µL of methanol.

  • Extraction:

    • Vortex the mixture for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 1 mM ammonium acetate buffer and methanol in a 10:90 ratio).[4][9]

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction of Atreleuton

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation plasma 200 µL Plasma is Add this compound (IS) analyte Add Atreleuton (for CAL/QC) mix1 Vortex solvent Add 1 mL MTBE mix1->solvent vortex Vortex for 5 min solvent->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Workflow for Atreleuton extraction from plasma using LLE.

Protocol 2: Protein Precipitation (PPT) - General Method

This protocol provides a general procedure for protein precipitation, which can be optimized for Atreleuton analysis.

Materials:

  • Human plasma samples

  • Atreleuton and this compound reference standards

  • Acetonitrile (ACN) or Methanol (MeOH) (HPLC grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Add 10 µL of the this compound working solution.

    • For calibration and QC samples, add the appropriate volume of Atreleuton working standard. For unknown samples, add 10 µL of methanol.

  • Precipitation:

    • Add 300 µL of chilled acetonitrile or methanol to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Analysis:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

Workflow for Protein Precipitation

PPT_Workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is add_precipitant Add Cold Acetonitrile (3:1 ratio) add_is->add_precipitant vortex Vortex Vigorously add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze by LC-MS/MS collect_supernatant->analyze

Caption: General workflow for protein precipitation.

Protocol 3: Solid-Phase Extraction (SPE) - General Method

This is a general protocol for SPE that can be adapted for Atreleuton using a suitable sorbent (e.g., C18).

Materials:

  • Human plasma samples

  • Atreleuton and this compound reference standards

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol, Deionized water, Elution solvent (e.g., Methanol)

  • SPE vacuum manifold

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of this compound IS and the appropriate amount of Atreleuton standard or methanol.

    • Vortex and then dilute with 400 µL of 2% phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Atreleuton and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Transfer the sample for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_cartridge SPE Cartridge Steps condition Condition (Methanol, Water) load Load Sample condition->load wash Wash (Water) load->wash elute Elute (Methanol) wash->elute eluate Collect Eluate elute->eluate sample Pre-treated Plasma Sample evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for solid-phase extraction.

III. Data Presentation

The following tables summarize the expected quantitative performance parameters for the recommended LLE-based LC-MS/MS method for Atreleuton, based on the validation data for Zileuton.[4][9] These values should be validated specifically for Atreleuton in your laboratory.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Linearity Range5 - 10,000 ng/mL
Regression ModelWeighted linear regression (1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ5< 15%< 15%± 20%± 20%
Low QC15< 15%< 15%± 15%± 15%
Mid QC500< 15%< 15%± 15%± 15%
High QC8000< 15%< 15%± 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; % Bias: Percent relative error.

Table 3: Recovery and Matrix Effect

QC LevelAtreleuton Recovery (%)This compound Recovery (%)Matrix Effect (%)
Low QC> 85%> 85%95 - 105%
High QC> 85%> 85%95 - 105%

Recovery is the efficiency of the extraction process. Matrix effect is the influence of co-eluting matrix components on the ionization of the analyte.

IV. Conclusion

The provided protocols, particularly the recommended Liquid-Liquid Extraction method, offer a robust starting point for the development and validation of a bioanalytical method for the quantification of Atreleuton in human plasma using this compound as an internal standard. It is imperative that any method be fully validated in the end-user's laboratory to ensure it meets the required performance characteristics for its intended application in research and drug development.

References

Application Notes and Protocols for Metabolic Studies of Atreleuton Using Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting metabolic studies of Atreleuton, a selective and reversible 5-lipoxygenase (5-LO) inhibitor, using its deuterated analog, Atreleuton-d4, as a stable isotope-labeled internal standard. While specific metabolites of Atreleuton are not extensively documented in publicly available literature, this guide outlines the principles and methodologies for investigating its metabolic fate. The protocols provided are grounded in established practices for in vitro and in vivo drug metabolism studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines will enable researchers to generate robust and reliable data for pharmacokinetic and drug metabolism studies.

Introduction

Atreleuton is a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory mediators implicated in various inflammatory diseases, including atherosclerosis and coronary artery disease.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Atreleuton is critical for its development as a therapeutic agent.

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs.[3][4] By replacing one or more atoms with a heavier, non-radioactive isotope, the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry. This compound, a deuterated version of Atreleuton, serves as an ideal internal standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to Atreleuton, ensuring similar behavior during sample preparation and chromatographic separation, which is crucial for accurate quantification.

These application notes provide a framework for utilizing this compound in metabolic studies of Atreleuton, focusing on in vitro metabolism with liver microsomes and providing a template for in vivo pharmacokinetic studies.

Signaling Pathway of Atreleuton

Atreleuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme is responsible for the conversion of arachidonic acid into various leukotrienes, which are potent inflammatory mediators. By blocking 5-LO, Atreleuton effectively reduces the production of these pro-inflammatory molecules.

Atreleuton_Signaling_Pathway cluster_cell Cell Membrane Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Leukotrienes Leukotrienes (e.g., LTB4, LTC4) 5-LO->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Atreleuton Atreleuton Atreleuton->5-LO Inhibits

Figure 1: Atreleuton's Inhibition of the 5-Lipoxygenase Pathway.

Experimental Workflow for Metabolic Studies

The general workflow for investigating the metabolism of Atreleuton using this compound involves several key stages, from incubation to data analysis. This process is applicable to both in vitro and in vivo study designs.

Metabolic_Study_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis cluster_data Data Processing Incubation Incubation of Atreleuton (e.g., with liver microsomes or in vivo) Quenching Quench Reaction (e.g., with cold acetonitrile) Incubation->Quenching Spiking Spike with this compound (Internal Standard) Quenching->Spiking Extraction Protein Precipitation & Sample Extraction Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Atreleuton and Metabolites LC_MS->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis

Figure 2: General Experimental Workflow for Atreleuton Metabolic Studies.

In Vitro Metabolic Stability Protocol: Human Liver Microsomes

This protocol details a procedure to assess the metabolic stability of Atreleuton in human liver microsomes.

1. Materials and Reagents

  • Atreleuton

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 96-well plates

  • Centrifuge

2. Experimental Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of Atreleuton (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO) for use as an internal standard.

    • Prepare working solutions of Atreleuton by diluting the stock solution with phosphate buffer.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the Atreleuton working solution (final substrate concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, add a 2-fold volume of ice-cold acetonitrile containing this compound (final concentration, e.g., 100 nM) to each aliquot.

    • Vortex the samples and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are suggested starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation.

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAtreleuton: [M+H]+ → fragment ion (to be determined by infusion) This compound: [M+H]+ → fragment ion
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

4. Data Analysis

  • Integrate the peak areas for both Atreleuton and this compound.

  • Calculate the peak area ratio (Atreleuton / this compound).

  • Plot the natural logarithm of the remaining percentage of Atreleuton against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol provides a general framework for a pilot pharmacokinetic study in rodents.

1. Experimental Design

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer Atreleuton via oral gavage (e.g., 10 mg/kg in a suitable vehicle).

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

2. Sample Preparation and Analysis

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing this compound (as an internal standard).

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis using the method described in the in vitro protocol (optimization for plasma matrix may be necessary).

3. Pharmacokinetic Data Presentation

The following table can be used to summarize the key pharmacokinetic parameters calculated from the plasma concentration-time data.

ParameterValue (Mean ± SD)
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ng·h/mL)
AUC₀₋inf (ng·h/mL)
t½ (h)
CL/F (L/h/kg)
Vd/F (L/kg)

Data Presentation: In Vitro Metabolic Stability

The results from the in vitro metabolic stability assay can be summarized in the following table.

Time (min)Atreleuton Peak AreaThis compound Peak AreaPeak Area Ratio% Atreleuton Remaining
0100
5
15
30
60

Conclusion

The use of this compound as a stable isotope-labeled internal standard is essential for the accurate and precise quantification of Atreleuton in biological matrices. The protocols and application notes provided herein offer a robust framework for conducting in vitro and in vivo metabolic studies. While the specific metabolic pathways of Atreleuton remain to be fully elucidated, the methodologies described will enable researchers to investigate its metabolic stability and pharmacokinetic profile, contributing to a better understanding of its disposition and potential as a therapeutic agent. Careful optimization of the LC-MS/MS conditions for the specific instrumentation used is crucial for achieving the best results.

References

Application Note: Bioanalytical Method for Atreleuton in Human Urine using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of atreleuton in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atreleuton-d4 as the internal standard. The method is intended for use in pharmacokinetic studies, clinical trials, and research applications.

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators implicated in various diseases, making atreleuton a compound of interest in drug development.[2][3][4][5] This bioanalytical method is designed to be sensitive, specific, and robust for the quantification of atreleuton in human urine.

Signaling Pathway of Atreleuton

Atreleuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. The diagram below illustrates the mechanism of action of atreleuton.

Atreleuton Signaling Pathway Mechanism of Action of Atreleuton Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) Leukotrienes Leukotrienes 5-Lipoxygenase (5-LO)->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Atreleuton Atreleuton Atreleuton->5-Lipoxygenase (5-LO)

Mechanism of Action of Atreleuton

Experimental Protocols

Materials and Reagents
  • Atreleuton reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase from E. coli

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • Liquid Chromatography system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of atreleuton and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the atreleuton stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation

The sample preparation workflow involves enzymatic hydrolysis followed by solid-phase extraction (SPE).

Sample Preparation Workflow Urine Sample Preparation Workflow cluster_0 Enzymatic Hydrolysis cluster_1 Solid-Phase Extraction (SPE) Urine Sample Urine Sample Add IS Add this compound (IS) Urine Sample->Add IS Add Buffer Add Ammonium Acetate Buffer Add IS->Add Buffer Add Enzyme Add β-glucuronidase Add Buffer->Add Enzyme Incubate Incubate at 37°C Add Enzyme->Incubate Load Load Hydrolyzed Sample Incubate->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Atreleuton Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Urine Sample Preparation Workflow

Protocol:

  • To 200 µL of urine sample, add 20 µL of this compound internal standard working solution.

  • Add 100 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase solution (5000 units/mL).

  • Vortex and incubate at 37°C for 2 hours to hydrolyze atreleuton glucuronide conjugates.[6][7][8][9]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute atreleuton and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific instrument.

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Atreleuton315.1188.125
This compound319.1192.125

Note: The MRM transitions provided are hypothetical and require experimental optimization.

Data Presentation and Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10] The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)>0.99
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low QC3<1585-115<1585-115
Mid QC100<1585-115<1585-115
High QC800<1585-115<1585-115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 9590 - 110
High QC80085 - 9590 - 110

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of atreleuton in human urine. The use of a deuterated internal standard and a thorough sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction ensures high accuracy and precision. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

Atreleuton-d4 in Preclinical and Clinical Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton, also known as ABT-761 or VIA-2291, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[1][2] By inhibiting 5-LO, Atreleuton effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.[1][2] Atreleuton-d4, a deuterated isotopologue of Atreleuton, serves as an essential tool in the drug development process, primarily as an internal standard for quantitative bioanalysis. This document provides detailed application notes and protocols for the use of Atreleuton and this compound in preclinical and clinical research settings.

Mechanism of Action

Atreleuton is a selective, reversible, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme.[2] The 5-LO pathway is responsible for the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] These leukotrienes are potent mediators of inflammation, contributing to processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[1] By inhibiting 5-LO, Atreleuton blocks the initial step in this cascade, leading to a significant reduction in the production of all downstream leukotrienes.[1][2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 Atreleuton Atreleuton Atreleuton->5-LOX Inhibition LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Inflammatory Response Inflammatory Response LTB4->Inflammatory Response LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 LTE4->Inflammatory Response

Figure 1: Atreleuton's Mechanism of Action in the 5-Lipoxygenase Pathway.

Preclinical Data

In Vitro Efficacy

Atreleuton has demonstrated potent and selective inhibition of leukotriene formation in various in vitro systems.

Assay SystemEndpointIC50Reference
Rat Basophil Leukemia Cell Lysates5-Lipoxygenase Inhibition23 nM[3]
Isolated Human Whole Blood (A23187-induced)Leukotriene B4 (LTB4) Formation160 nM[3]
In Vivo Efficacy in Animal Models

Preclinical studies in rodent models have confirmed the anti-inflammatory and anti-bronchoconstrictive effects of Atreleuton.

Animal ModelConditionAtreleuton (ABT-761) EffectED50Reference
RatAnaphylaxis (peritoneal cavity)Inhibition of LTE4 biosynthesis1.4 mg/kg[3]
RatAnaphylaxis (peritoneal cavity)Inhibition of LTB4 biosynthesis0.6 mg/kg[3]
Anesthetized Guinea PigArachidonic acid-induced bronchoconstrictionInhibition of bronchoconstriction3 mg/kg[3]
Antigen-challenged Guinea PigAntigen-induced bronchospasmPotent inhibition (prophylactic and therapeutic)Not specified[1]
Brown Norway RatEosinophilic inflammationPotent inhibition of eosinophil influx into the lungsNot specified[1]

Clinical Development

Atreleuton (VIA-2291) has been evaluated in Phase II clinical trials for its potential in treating atherosclerosis and acute coronary syndrome (ACS).

Pharmacokinetics in Humans

A study in healthy male volunteers established the pharmacokinetic profile of single doses of Atreleuton (ABT-761).[1]

ParameterValue
Time to Maximum Concentration (tmax)~4 hours
Terminal Elimination Half-life (t1/2)~15 hours
Dose ProportionalityCmax and AUC are linearly related to dose (10-160 mg)
Clinical Efficacy in Acute Coronary Syndrome (NCT00358826)

A randomized, double-blind, placebo-controlled study evaluated the effect of Atreleuton on vascular inflammation in patients following an ACS event.[2]

Treatment GroupNPrimary Endpoint: Inhibition of ex vivo stimulated LTB4 at 12 weeksSecondary Endpoint: Change in Non-calcified Plaque Volume at 24 weeksReference
Placebo~48-Increase[2][4]
25 mg Atreleuton~48Significant Reduction (P<0.0001)Reduction (P<0.01 vs Placebo)[2][4]
50 mg Atreleuton~48Significant Reduction (P<0.0001)Reduction (P<0.01 vs Placebo)[2][4]
100 mg Atreleuton~48~80% inhibition in >90% of patients (P<0.0001)Reduction (P<0.01 vs Placebo)[2][4]

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits and can be used to determine the in vitro potency of Atreleuton.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Assay Buffer Add Assay Buffer Prepare Reagents->Add Assay Buffer Add Atreleuton Add Atreleuton Add Assay Buffer->Add Atreleuton Add 5-LOX Enzyme Add 5-LOX Enzyme Add Atreleuton->Add 5-LOX Enzyme Incubate Incubate Add 5-LOX Enzyme->Incubate Initiate Reaction Initiate Reaction Incubate->Initiate Reaction Add Substrate Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Figure 2: Workflow for an in vitro 5-LOX inhibition assay.

Materials:

  • 96-well black microplate

  • 5-Lipoxygenase enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorescent probe

  • Assay buffer

  • Atreleuton

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of Atreleuton in assay buffer.

  • To the wells of the microplate, add assay buffer, the fluorescent probe, and the Atreleuton dilutions.

  • Add the 5-lipoxygenase enzyme to each well and incubate for 10-15 minutes at room temperature, protected from light.

  • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Immediately measure the fluorescence intensity at timed intervals using a plate reader.

  • Calculate the rate of reaction for each concentration of Atreleuton.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Quantification of Atreleuton in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the bioanalysis of Atreleuton in plasma samples.

Start Start Sample Collection Sample Collection Start->Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Add this compound & Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing End End Data Processing->End

Figure 3: Bioanalytical workflow for Atreleuton quantification.

Materials:

  • Plasma samples

  • Atreleuton analytical standard

  • This compound internal standard

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add a known concentration of this compound in acetonitrile.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate C18 HPLC column.

    • Use a mobile phase gradient of acetonitrile and water with formic acid to achieve chromatographic separation.

    • Detect Atreleuton and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Atreleuton spiked into blank plasma.

    • Calculate the peak area ratio of Atreleuton to this compound for all samples and standards.

    • Determine the concentration of Atreleuton in the unknown samples by interpolating from the calibration curve.

Measurement of Leukotriene B4 in Stimulated Whole Blood

This ex vivo assay is crucial for assessing the pharmacodynamic effect of Atreleuton.

Materials:

  • Freshly drawn whole blood

  • Calcium ionophore A23187

  • ELISA kit for Leukotriene B4

  • Atreleuton (for in vitro inhibition control)

Procedure:

  • Collect whole blood into heparinized tubes.

  • Pre-incubate blood samples with either vehicle or varying concentrations of Atreleuton.

  • Stimulate leukotriene production by adding calcium ionophore A23187 and incubate at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.

  • Analyze the plasma for LTB4 concentration using a commercially available ELISA kit according to the manufacturer's instructions.

Conclusion

Atreleuton is a well-characterized 5-lipoxygenase inhibitor with demonstrated preclinical and clinical efficacy in inflammatory conditions. The use of its deuterated analog, this compound, is critical for accurate bioanalytical quantification, underpinning robust pharmacokinetic and pharmacodynamic assessments in drug development. The protocols and data presented herein provide a valuable resource for researchers investigating the therapeutic potential of 5-LO inhibition.

References

Application of Atreleuton-d4 in Atherosclerosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The 5-lipoxygenase (5-LO) pathway and its products, the leukotrienes, are key mediators of inflammation and have been implicated in the pathogenesis of atherosclerosis. Atreleuton (also known as VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase.[1][2][3][4][5][6] Atreleuton-d4, a deuterated analog of Atreleuton, serves as an essential tool in the research and development of 5-LO inhibitors for atherosclerosis by acting as an internal standard in bioanalytical methods. This document provides detailed application notes and protocols for the use of this compound in atherosclerosis research.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8][9][10][11] The use of a deuterated internal standard is crucial for correcting variability during sample preparation and analysis, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies.[7][8][9][10][11]

Mechanism of Action: The 5-Lipoxygenase Pathway in Atherosclerosis

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade in atherosclerosis. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-lipoxygenase (5-LO) and its activating protein (FLAP) into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either the potent chemoattractant leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes, through their respective receptors, promote the recruitment of inflammatory cells, increase vascular permeability, and contribute to the formation and progression of atherosclerotic plaques.[5] Atreleuton inhibits 5-LO, thereby blocking the production of all downstream leukotrienes and mitigating their pro-inflammatory effects.

5-Lipoxygenase Signaling Pathway in Atherosclerosis Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 FLAP FLAP FLAP->Five_LO activates Atreleuton Atreleuton Atreleuton->Five_LO inhibits LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes BLT_Receptors BLT Receptors LTB4->BLT_Receptors CysLT_Receptors CysLT Receptors Cysteinyl_Leukotrienes->CysLT_Receptors Inflammation Inflammation BLT_Receptors->Inflammation CysLT_Receptors->Inflammation Atherosclerosis_Progression Atherosclerosis Progression Inflammation->Atherosclerosis_Progression

Figure 1: Simplified signaling pathway of 5-lipoxygenase in atherosclerosis and the inhibitory action of Atreleuton.

Data Presentation

The efficacy of Atreleuton in reducing inflammation and slowing the progression of atherosclerosis has been demonstrated in clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Effect of Atreleuton (VIA-2291) on Leukotriene Production and Inflammatory Markers

ParameterPlaceboAtreleuton (25 mg)Atreleuton (50 mg)Atreleuton (100 mg)P-valueCitation
Change in LTB4 (pg/mL) at 12 weeks -Significant ReductionSignificant Reduction~80% inhibition in >90% of patients<0.0001[1][5][6]
Change in Urine LTE4 at 12 weeks -Significant ReductionSignificant ReductionSignificant Reduction<0.0001[1][5]

Table 2: Effect of Atreleuton (VIA-2291) on Atherosclerotic Plaque Volume (24 weeks)

Plaque TypePlacebo Group (Change in mm³)Atreleuton Group (All Doses, Change in mm³)P-valueCitation
Low-Attenuation Plaque (LAP) 5.9 ± 20.7-9.7 ± 33.3<0.05[12]
Fibro-Fatty (FF) 11.1 ± 13.3-0.9 ± 2.7<0.05[12]
Fibro-Calcified (FC) -0.1 ± 6.22-14.3 ± 6.2<0.05[12]
Dense Calcium (DC) 3.9 ± 3.20.2 ± 0.4<0.05[12]

Experimental Protocols

Bioanalytical Method for Atreleuton Quantification using this compound

This protocol describes a representative LC-MS/MS method for the quantification of Atreleuton in plasma, using this compound as an internal standard.

Objective: To accurately measure the concentration of Atreleuton in plasma samples from preclinical or clinical studies.

Materials:

  • Atreleuton analytical standard

  • This compound internal standard

  • Human or animal plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

Instrumentation:

  • Liquid Chromatography system (e.g., Shimadzu Nexera, Waters Acquity)

  • Tandem Mass Spectrometer (e.g., Sciex API 5000, Waters Xevo TQ-S)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Atreleuton in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare working solutions of Atreleuton for calibration standards and quality controls by serial dilution in 50:50 ACN:water.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or quality control, add 10 µL of the this compound internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive Ion Mode):

      • Monitor the specific MRM transitions for Atreleuton and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Atreleuton to this compound against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Determine the concentration of Atreleuton in unknown samples from the calibration curve.

Bioanalytical Workflow Plasma_Sample Plasma Sample/ Standard/QC Internal_Standard Add this compound (Internal Standard) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Figure 2: Workflow for the bioanalysis of Atreleuton using this compound.

In Vitro 5-Lipoxygenase Activity Assay in Macrophages

This protocol details an in vitro assay to evaluate the inhibitory effect of Atreleuton on 5-LO activity in a macrophage cell line.

Objective: To determine the potency of Atreleuton in inhibiting 5-lipoxygenase activity in a cellular context.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Atreleuton

  • Calcium ionophore (A23187)

  • Arachidonic acid

  • Methanol

  • ELISA kit for LTB4 quantification

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • Inhibition Assay:

    • Plate the differentiated THP-1 macrophages in a 24-well plate.

    • Pre-incubate the cells with various concentrations of Atreleuton (or vehicle control) for 30 minutes.

    • Stimulate the cells with 5 µM A23187 and 10 µM arachidonic acid for 15 minutes at 37°C to induce LTB4 production.

    • Stop the reaction by adding an equal volume of cold methanol.

  • LTB4 Quantification:

    • Centrifuge the samples to pellet cell debris.

    • Quantify the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each concentration of Atreleuton compared to the vehicle control.

    • Determine the IC50 value of Atreleuton by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol outlines a representative in vivo study to assess the effect of Atreleuton on the development of atherosclerosis in a well-established animal model.

Objective: To evaluate the efficacy of Atreleuton in reducing atherosclerotic plaque formation in a preclinical model.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.

Materials:

  • Male ApoE-/- mice (6-8 weeks old)

  • Western-type high-fat diet (21% fat, 0.15% cholesterol)

  • Atreleuton

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Induction of Atherosclerosis:

    • Feed the ApoE-/- mice a Western-type diet for a period of 12-16 weeks to induce the development of atherosclerotic plaques.

  • Treatment:

    • Randomly divide the mice into two groups: a vehicle control group and an Atreleuton-treated group.

    • Administer Atreleuton (e.g., 10-30 mg/kg/day) or vehicle daily by oral gavage for the duration of the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and tissues.

    • Plasma Lipid and Inflammatory Marker Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and inflammatory markers (e.g., serum amyloid A, IL-6) using standard methods.

    • Atherosclerotic Plaque Quantification:

      • Perfuse the mice with saline followed by formalin.

      • Excise the aorta and perform en face analysis by staining with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area.

      • Embed the aortic root in OCT compound, and prepare serial cryosections. Stain the sections with Oil Red O and hematoxylin to visualize plaque morphology and quantify the lesion area.

    • Immunohistochemistry: Perform immunohistochemical staining of aortic root sections for markers of macrophages (e.g., Mac-2/CD68), smooth muscle cells (e.g., α-actin), and collagen to assess plaque composition.

  • Statistical Analysis:

    • Compare the data between the vehicle and Atreleuton-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Atherosclerosis_Workflow ApoE_Mice ApoE-/- Mice Western_Diet Western-Type Diet (12-16 weeks) ApoE_Mice->Western_Diet Randomization Randomization Western_Diet->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Atreleuton_Group Atreleuton-Treated Group Randomization->Atreleuton_Group Oral_Gavage Daily Oral Gavage Vehicle_Group->Oral_Gavage Atreleuton_Group->Oral_Gavage Euthanasia Euthanasia and Tissue Collection Oral_Gavage->Euthanasia Plasma_Analysis Plasma Lipid and Inflammatory Marker Analysis Euthanasia->Plasma_Analysis Plaque_Quantification Atherosclerotic Plaque Quantification (Oil Red O) Euthanasia->Plaque_Quantification IHC Immunohistochemistry (Plaque Composition) Euthanasia->IHC

Figure 3: Experimental workflow for an in vivo atherosclerosis study using Atreleuton in ApoE-/- mice.

Conclusion

This compound is an indispensable tool for the accurate quantification of Atreleuton in biological matrices, which is fundamental for the pharmacokinetic and pharmacodynamic assessment of this novel anti-atherosclerotic agent. The provided protocols offer a framework for researchers to investigate the therapeutic potential of 5-lipoxygenase inhibition in atherosclerosis, from in vitro mechanistic studies to in vivo efficacy evaluation. The promising data from clinical trials with Atreleuton underscore the importance of the 5-LO pathway as a therapeutic target in cardiovascular disease.

References

Application Notes and Protocols: The Use of Atreleuton-d4 in Inflammatory Disease Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Atreleuton, a 5-lipoxygenase (5-LOX) inhibitor, in the study of inflammatory disease biomarkers. The deuterated form, Atreleuton-d4, is highlighted as a critical internal standard for precise quantification in mass spectrometry-based assays. This document includes detailed experimental protocols and data from clinical studies to guide researchers in utilizing this compound for their own investigations.

Introduction

Inflammation is a key driver in a multitude of diseases, including atherosclerosis, asthma, and inflammatory bowel disease.[1][2] The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade that leads to the production of leukotrienes, potent lipid mediators that contribute to the inflammatory response.[3][4][5] Atreleuton (also known as VIA-2291) is a selective inhibitor of 5-LOX, and as such, represents a valuable tool for investigating the role of leukotrienes in various disease states.[2][6] By inhibiting 5-LOX, Atreleuton reduces the production of downstream inflammatory biomarkers such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][7]

This compound, a stable isotope-labeled version of Atreleuton, is an indispensable tool for quantitative bioanalysis. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to ensure the accuracy and precision of Atreleuton concentration measurements in biological matrices.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[8] The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3][9] This unstable intermediate is further metabolized to leukotriene A4 (LTA4), a pivotal branch point in the pathway.[10] LTA4 can be converted to the potent chemoattractant LTB4 by LTA4 hydrolase, or to LTC4 by LTC4 synthase.[3][10] LTC4 is subsequently converted to LTD4 and then to the stable metabolite LTE4, which is excreted in urine.[10] Atreleuton exerts its anti-inflammatory effects by directly inhibiting the 5-LOX enzyme, thereby blocking the production of all downstream leukotrienes.[6]

5_Lipoxygenase_Pathway Figure 1: 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_HPETE 5-HPETE Arachidonic_Acid->Five_HPETE O2 FLAP FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Five_LOX->Five_HPETE Atreleuton Atreleuton Atreleuton->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Inflammatory Mediator) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) (Urinary Biomarker) LTD4->LTE4 LTB4_Workflow Figure 2: Workflow for LTB4 Measurement cluster_0 Sample Collection & Stimulation cluster_1 Sample Preparation cluster_2 Analysis Blood_Collection Whole Blood Collection (Heparin) Stimulation Ex Vivo Stimulation (Calcium Ionophore A23187) Blood_Collection->Stimulation Protein_Precipitation Protein Precipitation (Methanol) Stimulation->Protein_Precipitation IS_Spiking Internal Standard Spiking (LTB4-d4) Protein_Precipitation->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Atreleuton-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for matrix effects and other common issues encountered when using Atreleuton-d4 as an internal standard in LC-MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte (Atreleuton) and its internal standard (this compound) due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Even with a stable isotope-labeled internal standard like this compound, differential matrix effects can occur if the analyte and internal standard are not affected equally, compromising the reliability of the results.[3]

Q2: My this compound signal is inconsistent across my sample batch. What could be the cause?

Inconsistent internal standard signal is a common indicator of matrix effects. The variability can arise from differences in the composition of the biological matrix between individual samples or between calibration standards and study samples. Other potential causes include issues with sample preparation, instrument stability, or the stability of the this compound standard itself.

Q3: I suspect my this compound is undergoing deuterium exchange. How can I confirm this and what are the mitigation strategies?

Deuterium exchange, the replacement of deuterium atoms with hydrogen from the solvent or matrix, can lead to a decrease in the this compound signal and an artificial increase in the Atreleuton signal.[4][5][6][7][8]

To confirm, incubate a solution of this compound in the sample matrix or mobile phase over time and monitor for a decrease in the d4 signal and an increase in the d0 signal.[4][5]

Mitigation Strategies:

  • pH Control: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze deuterium exchange.[4][7]

  • Solvent Choice: Use aprotic solvents for stock solutions where possible and minimize the time the standard spends in protic solvents like water or methanol.[7][8]

  • Temperature: Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) to slow the rate of exchange.[4]

Q4: How can I determine if there is isotopic contribution from Atreleuton to the this compound signal, or vice-versa?

Isotopic contribution, or crosstalk, can occur in two ways:

  • The natural isotopic abundance of Atreleuton (containing ¹³C) can contribute to the signal of this compound.[9]

  • The this compound standard may contain a small amount of the unlabeled Atreleuton as an impurity.[4][6][10]

To assess this, inject a high concentration of Atreleuton standard and monitor the this compound mass transition. Conversely, inject a neat solution of this compound and monitor the Atreleuton mass transition.[4] A significant signal in either case indicates crosstalk that may need to be addressed, for example, by using a higher purity internal standard or by correcting the data.[11]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines a systematic approach to identify and measure the extent of matrix effects on Atreleuton and this compound.

Step 1: Qualitative Assessment using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[12][13]

  • Experimental Protocol: See "Experimental Protocol 1: Post-Column Infusion for Matrix Effect Assessment".

  • Data Interpretation: A stable baseline during the infusion of a neat solvent indicates no matrix effects from the LC system. When a blank, extracted matrix sample is injected, any deviation from this baseline at the retention time of Atreleuton and this compound indicates the presence of matrix effects. A dip in the signal suggests ion suppression, while a rise suggests ion enhancement.[13]

Step 2: Quantitative Assessment of Matrix Effects

This involves comparing the response of Atreleuton and this compound in the presence and absence of the matrix.[1][14][15]

  • Experimental Protocol: See "Experimental Protocol 2: Quantitative Matrix Factor Determination".

  • Data Interpretation and Representative Data: The Matrix Factor (MF) is calculated for both the analyte and the internal standard. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) should be close to 1 for accurate correction.

Sample SetAnalyte/ISMean Peak Area (n=6)Matrix Factor (MF)IS-Normalized MF
A (Neat Solution) Atreleuton1,500,000--
This compound3,000,000--
B (Post-extraction Spike) Atreleuton975,0000.65 (Suppression)0.98
This compound2,000,0000.67 (Suppression)-

In this representative data, both Atreleuton and this compound experience significant ion suppression. However, because the suppression is similar for both, the IS-Normalized MF is close to 1, indicating that the internal standard is effectively compensating for the matrix effect.

Guide 2: Mitigating Matrix Effects

If significant and/or differential matrix effects are identified, the following strategies can be employed.

1. Optimize Sample Preparation

The goal is to remove interfering endogenous components from the sample matrix.[16]

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently reduce matrix effects.[16]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[17] The choice of solvent and pH are critical for efficient extraction of Atreleuton.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[18] Different SPE chemistries (e.g., reversed-phase, ion-exchange) can be screened for optimal cleanup.

2. Modify Chromatographic Conditions

The aim is to chromatographically separate Atreleuton and this compound from co-eluting matrix components.

  • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between the analyte and interferences.

  • Column Chemistry: Trying different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) can alter selectivity and move the analyte away from interfering peaks.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce susceptibility to matrix effects.

3. Sample Dilution

Diluting the sample extract with the mobile phase can reduce the concentration of interfering components, thereby minimizing matrix effects.[19] This approach is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.

Experimental Protocols

Experimental Protocol 1: Post-Column Infusion for Matrix Effect Assessment

  • System Setup:

    • Prepare a solution of Atreleuton and this compound in mobile phase at a concentration that gives a stable and moderate signal.

    • Infuse this solution post-column into the LC eluent stream using a T-connector and a syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Set up the mass spectrometer to monitor the MRM transitions for Atreleuton and this compound.

  • Procedure:

    • Begin the infusion and allow the MS signal to stabilize.

    • Inject a blank solvent (e.g., mobile phase) to obtain a baseline chromatogram.

    • Inject a blank, extracted plasma sample (prepared using your standard protocol).

    • Monitor the signal for any deviations during the chromatographic run.

Experimental Protocol 2: Quantitative Matrix Factor Determination

  • Prepare Three Sets of Samples (n=6 for each):

    • Set A (Neat Solution): Spike Atreleuton and this compound into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma and then spike Atreleuton and this compound into the final, dried extract before reconstitution.

    • Set C (Pre-extraction Spike): Spike Atreleuton and this compound into blank plasma before extraction.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): (Mean peak area of Set B) / (Mean peak area of Set A)

    • Recovery: (Mean peak area of Set C) / (Mean peak area of Set B)

    • IS-Normalized MF: (MF of Atreleuton) / (MF of this compound)

Visualizations

troubleshooting_workflow start Inconsistent this compound Signal or Poor Accuracy/Precision check_me Investigate Matrix Effects start->check_me post_column Perform Post-Column Infusion check_me->post_column Qualitative quant_me Calculate Matrix Factor check_me->quant_me Quantitative me_present Matrix Effects Confirmed? post_column->me_present quant_me->me_present mitigate_me Mitigate Matrix Effects me_present->mitigate_me Yes no_me Check Other Causes me_present->no_me No optimize_prep Optimize Sample Prep (LLE, SPE) mitigate_me->optimize_prep optimize_lc Optimize Chromatography mitigate_me->optimize_lc dilute Dilute Sample mitigate_me->dilute end Method Optimized optimize_prep->end optimize_lc->end dilute->end check_exchange Investigate Deuterium Exchange no_me->check_exchange check_crosstalk Check Isotopic Crosstalk no_me->check_crosstalk check_exchange->end check_crosstalk->end

Caption: Troubleshooting workflow for this compound issues.

atreleuton_pathway cluster_pla2 phospholipids Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) aa Arachidonic Acid (AA) pla2->aa flap FLAP aa->flap lo5 5-Lipoxygenase (5-LO) flap->lo5 hpete5 5-HPETE lo5->hpete5 atreleuton Atreleuton atreleuton->lo5 lta4 Leukotriene A4 (LTA4) hpete5->lta4 lta4h LTA4 Hydrolase lta4->lta4h ltc4s LTC4 Synthase lta4->ltc4s ltb4 Leukotriene B4 (LTB4) lta4h->ltb4 ltc4 Leukotriene C4 (LTC4) ltc4s->ltc4 inflammation Inflammation (Chemotaxis) ltb4->inflammation bronchoconstriction Bronchoconstriction, Vascular Permeability ltc4->bronchoconstriction

Caption: Atreleuton inhibits the 5-Lipoxygenase pathway.

References

Technical Support Center: Atreleuton-d4 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atreleuton-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of Atreleuton, where four hydrogen atoms have been replaced by deuterium. It is considered an ideal internal standard for the quantitative analysis of Atreleuton using liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects.

Q2: What is isotopic interference and how can it affect my results with this compound?

A2: Isotopic interference occurs when the signal of the analyte (Atreleuton) and its internal standard (this compound) overlap. This can happen in two primary ways:

  • Contribution from the Analyte to the Internal Standard: The natural abundance of heavy isotopes (like ¹³C) in Atreleuton can result in a small signal at the mass-to-charge ratio (m/z) of this compound. This is generally negligible unless Atreleuton is present at extremely high concentrations.

  • Contribution from the Internal Standard to the Analyte: The this compound standard may contain a small percentage of unlabeled Atreleuton (d0) as an impurity from its synthesis.[2] This is the most common source of interference and can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).

Q3: What is the "isotope effect" and can it cause issues with this compound?

A3: The isotope effect refers to the slight difference in physicochemical properties between a compound and its deuterated analog. In reversed-phase liquid chromatography, deuterated compounds can sometimes elute slightly earlier than the unlabeled compound.[2] If Atreleuton and this compound do not co-elute perfectly, they may be subjected to different matrix effects as they enter the ion source, which can compromise the accuracy of quantification.

Q4: How can I check the isotopic purity of my this compound standard?

A4: The isotopic purity of your standard can be verified using high-resolution mass spectrometry (HRMS). By analyzing a concentrated solution of the standard, you can observe the distribution of all isotopologues (d0, d1, d2, d3, d4) and calculate the percentage of the desired d4 form.[3] Always refer to the Certificate of Analysis provided by the supplier for the specified isotopic purity.[2]

Q5: What should I do if I suspect hydrogen-deuterium (H/D) back-exchange?

A5: H/D back-exchange is the replacement of deuterium atoms on your standard with hydrogen from the solvent or matrix. This is more likely to occur if the deuterium labels are on labile positions (e.g., on -OH or -NH groups) or under strongly acidic or basic conditions.[2] To mitigate this:

  • Ensure your this compound has deuterium labels on stable carbon positions.

  • Avoid extreme pH during sample preparation and storage.

  • Prepare stock solutions in aprotic solvents like acetonitrile or methanol.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to isotopic interference when using this compound.

Issue 1: High background signal for Atreleuton in blank samples (blank matrix + this compound).
  • Potential Cause: Contribution of unlabeled Atreleuton (d0) from the this compound internal standard.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone to determine the percentage of d0 impurity.

    • Quantify Contribution: Prepare a "zero sample" (blank matrix spiked with the working concentration of this compound) and measure the peak area of Atreleuton. This area represents the contribution from the internal standard.

    • Correct for Contribution: Subtract the contribution from the d0 impurity from the analyte signal in all samples and calibration standards.

    • Source a Higher Purity Standard: If the d0 impurity is too high (e.g., >0.1%), consider obtaining a new batch of this compound with higher isotopic purity.

Issue 2: Inconsistent or poor quantification, especially at low concentrations.
  • Potential Cause 1: Chromatographic separation of Atreleuton and this compound (Isotope Effect).

  • Troubleshooting Steps:

    • Overlay Chromatograms: Carefully examine the chromatograms of the analyte and internal standard. A consistent, small shift in retention time may be acceptable, but a significant or variable separation is problematic.

    • Optimize Chromatography: Adjust the LC method to achieve co-elution. This may involve using a shallower gradient, reducing the flow rate, or trying a different column chemistry (e.g., a phenyl-hexyl column).

  • Potential Cause 2: Differential matrix effects.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the sample cleanup procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and minimize their impact on ionization.[4]

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of Atreleuton using this compound.

Table 1: Typical Isotopic Purity of this compound Internal Standard

IsotopologueRelative Abundance (%)
d0 (Unlabeled Atreleuton)< 0.1%
d1< 0.5%
d2< 1.0%
d3< 2.0%
d4 > 98%
Note: Data is representative and may vary by supplier and batch. Always consult the Certificate of Analysis.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityUse
Atreleuton292.1178.1PositiveQuantifier
Atreleuton292.1121.1PositiveQualifier
This compound 296.1 182.1 Positive Internal Standard
Note: These transitions are proposed based on the structure of Atreleuton and may require optimization on your specific instrument.

Experimental Protocols

Protocol: Quantification of Atreleuton in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for a structurally similar compound, Zileuton.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 1 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.8 mL/min.

  • Gradient: Isocratic elution with 10% Mobile Phase A and 90% Mobile Phase B.[5]

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: See Table 2.

Visualizations

Caption: A step-by-step workflow for troubleshooting isotopic interference issues.

Atreleuton Mechanism of Action: 5-Lipoxygenase Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 catalyzes FLAP FLAP FLAP->5-LOX presents AA to 5-LOX LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Atreleuton Atreleuton Atreleuton->5-LOX Inhibits PLA2 PLA2

References

Technical Support Center: Optimizing Mass Spectrometry for Atreleuton-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Atreleuton-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The recommended multiple reaction monitoring (MRM) transition for this compound (also referred to as Zileuton D4) in positive ionization mode is m/z 241.2 → 161.1.[1][2][3] This transition is specific and sensitive for the quantification of this compound as an internal standard in bioanalytical methods.

Q2: What is a suitable internal standard for the analysis of Atreleuton?

A2: this compound is the deuterated analog of Atreleuton (Zileuton) and is the ideal internal standard for the quantification of Atreleuton in biological matrices.[1][2][3]

Q3: What are the key considerations when using a deuterated internal standard like this compound?

A3: When using deuterated internal standards, it is crucial to consider isotopic purity, the stability of the deuterium labels, and potential for chromatographic separation from the unlabeled analyte. Ensure the deuterium atoms are in stable, non-exchangeable positions to prevent H/D exchange.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the determination of Zileuton in human plasma using this compound as an internal standard.[1][3]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • 1 mM Ammonium acetate buffer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard working solution.

  • Add 2.5 mL of methyl tert-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (1 mM ammonium acetate buffer and methanol in a 10:90 v/v ratio).

  • Vortex for 1 minute.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The following is a recommended starting point for the LC-MS/MS analysis of this compound.[1][3]

ParameterRecommended Condition
LC Column C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase 1 mM Ammonium Acetate Buffer:Methanol (10:90, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS System Triple Quadrupole Mass Spectrometer
Monitoring Mode Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameter Optimization

While the MRM transition is established, optimizing parameters like collision energy (CE) and cone voltage (or equivalent declustering potential) is crucial for maximizing sensitivity.

Optimization Workflow:

OptimizationWorkflow cluster_infusion Direct Infusion cluster_ms_opt MS Parameter Optimization cluster_final Final Method Infuse Infuse this compound (e.g., 100 ng/mL) OptimizeCV Optimize Cone Voltage/ Declustering Potential for Parent Ion (m/z 241.2) Infuse->OptimizeCV Vary Voltage, Monitor Intensity OptimizeCE Optimize Collision Energy for Product Ion (m/z 161.1) OptimizeCV->OptimizeCE Set Optimal Voltage FinalParams Finalized MS Parameters OptimizeCE->FinalParams Set Optimal Energy

Caption: Workflow for optimizing cone voltage and collision energy.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
No or Low Signal for this compound 1. Incorrect MRM transition settings.2. Poor ionization efficiency.3. Degradation of the internal standard.4. Instrument not properly tuned or calibrated.1. Verify the precursor (241.2) and product (161.1) ion m/z values.2. Optimize ion source parameters (e.g., temperature, gas flows).3. Prepare a fresh stock solution of this compound.4. Perform instrument tuning and calibration as per manufacturer's recommendations.
Inconsistent this compound Peak Area 1. Inconsistent sample preparation (pipetting errors).2. Autosampler injection variability.3. Matrix effects (ion suppression or enhancement).1. Ensure accurate and consistent pipetting during sample preparation.2. Check the autosampler for proper function and perform maintenance if needed.3. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix. Adjust chromatography if necessary to separate from interfering matrix components.
Chromatographic Peak Tailing or Splitting 1. Column degradation.2. Incompatible sample solvent with the mobile phase.3. Presence of active sites in the LC system.1. Replace the analytical column.2. Ensure the reconstitution solvent is similar in composition to the mobile phase.3. Passivate the LC system by injecting a high-concentration standard.
Analyte (Atreleuton) Signal in Blank Samples Spiked Only with this compound 1. Isotopic impurity of the deuterated standard (presence of unlabeled Atreleuton).2. In-source fragmentation of this compound leading to a fragment with the same m/z as Atreleuton.1. Check the certificate of analysis for isotopic purity. If significant unlabeled analyte is present, a new batch may be required.2. Optimize MS source conditions (e.g., reduce cone voltage) to minimize in-source fragmentation.

This compound Fragmentation Pathway

The fragmentation of the protonated this compound precursor ion ([M+H]+) at m/z 241.2 primarily results in a stable product ion at m/z 161.1. This fragmentation involves the loss of a neutral fragment.

FragmentationPathway cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion Precursor This compound [M+H]+ m/z = 241.2 CID Precursor->CID Product Product Ion m/z = 161.1 CID->Product Neutral Loss

Caption: Proposed fragmentation of this compound.

References

Technical Support Center: Deuterium Isotope Effects on Atreleuton-d4 Chromatographic Retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atreleuton-d4 as an internal standard in chromatographic analyses. The content addresses common issues arising from the deuterium isotope effect on the retention behavior of this compound compared to its non-deuterated counterpart, Atreleuton.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chromatographic analysis of Atreleuton and this compound.

Question: Why is my this compound peak eluting earlier than the Atreleuton peak in my reversed-phase LC-MS/MS analysis?

Answer: This is an expected phenomenon known as the chromatographic deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase. Consequently, this compound has a slightly weaker affinity for the stationary phase and is eluted more quickly by the mobile phase.

Question: The retention time difference between Atreleuton and this compound is causing issues with integration and quantification. How can I achieve co-elution?

Answer: While complete co-elution might be challenging to achieve without compromising overall chromatographic performance, you can take steps to minimize the retention time difference:

  • Optimize the Mobile Phase Composition:

    • Organic Modifier: Modifying the organic solvent (e.g., methanol vs. acetonitrile) can alter the selectivity of the separation and potentially reduce the separation between the two compounds.

    • Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of Atreleuton and may impact its interaction with the stationary phase, potentially altering the isotope effect.

  • Adjust the Gradient Slope: A shallower gradient can lead to broader peaks, which may result in better overlap between the Atreleuton and this compound peaks.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution and may affect the retention time difference.

  • Column Temperature: Altering the column temperature can influence the thermodynamics of the separation and may impact the deuterium isotope effect.

Question: I am observing significant variability in the retention time of this compound across different runs. What could be the cause?

Answer: Inconsistent retention times for this compound can be due to several factors:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Small variations in pH or solvent composition can lead to shifts in retention time.

  • Column Equilibration: Inadequate column equilibration between injections can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Column Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to ensure a constant temperature.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to changes in retention. If you observe a consistent drift in retention time and a decrease in peak performance, it may be time to replace the column.

Question: Could the position of the deuterium labels on this compound affect the magnitude of the retention time shift?

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time difference to be expected between Atreleuton and this compound in reversed-phase chromatography?

A1: While specific data for this compound is not available in the provided search results, for structurally similar compounds like Zileuton and its deuterated internal standard (Zileuton-d4), the deuterated analog typically elutes slightly earlier. The exact retention time difference will depend on the specific chromatographic conditions, including the column, mobile phase, and gradient. A small shift, often in the range of a few seconds, is common.

Q2: Will the deuterium isotope effect impact the accuracy of my quantitative analysis?

A2: If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can potentially compromise the accuracy of the quantification. It is crucial to assess matrix effects during method validation to ensure that the differential elution does not lead to biased results.

Q3: Can I use a different deuterated internal standard if I'm having trouble with this compound?

A3: It is always recommended to use a stable isotope-labeled internal standard that is structurally as close to the analyte as possible. Using a different deuterated compound that is not an isotopic variant of Atreleuton would not be an ideal internal standard as its chromatographic behavior and ionization efficiency may differ significantly from Atreleuton, leading to inaccurate quantification.

Q4: Are there any concerns about the stability of the deuterium labels on this compound?

A4: The stability of deuterium labels depends on their position on the molecule. Deuterium atoms on carbon atoms are generally stable under typical analytical conditions. However, deuterium atoms on heteroatoms (like oxygen or nitrogen) can be susceptible to back-exchange with hydrogen atoms from protic solvents (e.g., water, methanol). It is important to be aware of the labeling positions on your this compound standard and to handle it according to the manufacturer's recommendations.

Quantitative Data

The following table summarizes hypothetical quantitative data for the chromatographic separation of Atreleuton and this compound, based on typical observations for similar compounds in reversed-phase LC-MS/MS analysis.

ParameterAtreleutonThis compound
Retention Time (min) 5.255.21
Peak Width (sec) 4.84.7
Resolution (Rs) \multicolumn{2}{c}{1.2}
Tailing Factor 1.11.1

Note: This data is illustrative and the actual values will depend on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a hypothetical LC-MS/MS method for the analysis of Atreleuton and this compound in human plasma. This protocol is adapted from a validated method for the structurally similar compound, Zileuton.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a centrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 2.5 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 1 mM Ammonium Acetate in Water

    • B: Methanol

  • Isocratic Elution: 10% A and 90% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Atreleuton: Q1/Q3 (e.g., m/z 333.1 -> 161.1)

    • This compound: Q1/Q3 (e.g., m/z 337.1 -> 161.1)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Atreleuton.

Troubleshooting_Tree Start Issue: Poor Resolution or Co-elution of Atreleuton and this compound Check_Method Review Chromatographic Method Parameters Start->Check_Method Mobile_Phase Is Mobile Phase Composition Optimal? Check_Method->Mobile_Phase Gradient Is Gradient Slope Appropriate? Mobile_Phase->Gradient Yes Adjust_Mobile_Phase Action: Modify Organic Solvent Ratio or pH Mobile_Phase->Adjust_Mobile_Phase No Column_Health Is Column Performance Adequate? Gradient->Column_Health Yes Adjust_Gradient Action: Use a Shallower Gradient Gradient->Adjust_Gradient No Replace_Column Action: Replace Column Column_Health->Replace_Column No Resolved Resolution Improved Column_Health->Resolved Yes Adjust_Mobile_Phase->Check_Method Adjust_Gradient->Check_Method Replace_Column->Check_Method

Caption: Troubleshooting decision tree for chromatographic resolution issues.

Ion suppression/enhancement effects on Atreleuton and Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression and enhancement effects encountered during the bioanalysis of Atreleuton and its deuterated internal standard, Atreleuton-d4, using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides and FAQs

Problem: I am observing low signal intensity for Atreleuton and/or this compound, even at high concentrations.

Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your target analytes in the mass spectrometer's source.[1][2][3] In bioanalytical samples like plasma, major culprits are phospholipids.[4][5][6][7]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain Atreleuton and this compound while allowing phospholipids and other interferences to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, but optimization is crucial to ensure good recovery of Atreleuton, which is a relatively polar molecule.

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[5]

  • Chromatographic Separation: Adjusting your LC method can help separate Atreleuton and this compound from the regions of ion suppression.

    • Gradient Modification: Altering the gradient profile can change the elution times of both your analytes and interfering compounds.

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl) can provide different selectivity and better separation from matrix components.

  • Sample Dilution: If the concentration of Atreleuton is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[9][10]

Problem: My results for quality control (QC) samples are inconsistent and not reproducible.

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to different degrees of ion suppression, resulting in poor reproducibility.[11]

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard for the quantification of Atreleuton. Because it is chemically and physically almost identical to Atreleuton, it will experience the same degree of ion suppression.[8][11] By using the peak area ratio of Atreleuton to this compound for quantification, the variability due to ion suppression can be effectively compensated. For this to be effective, it is crucial that the analyte and the SIL-IS co-elute.[12]

  • Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to normalize the effect of ion suppression across the entire analytical run.[13]

Problem: I suspect ion suppression is occurring, but I'm not sure at what point in my chromatogram.

Solution: Perform a Post-Column Infusion Experiment.

This experiment will help you identify the retention time windows where ion suppression or enhancement is most pronounced.[9][14][15][16][17] A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes representative data from a post-column infusion experiment designed to evaluate ion suppression effects on Atreleuton and this compound in human plasma.

Retention Time (min)AnalyteMatrixPeak Area ResponseMatrix Effect (%)
0.0 - 1.5AtreleutonNone (Neat Solution)1,500,000N/A
Plasma Extract450,000-70% (Suppression)
1.5 - 3.0AtreleutonNone (Neat Solution)1,500,000N/A
Plasma Extract1,350,000-10% (Suppression)
3.0 - 4.5AtreleutonNone (Neat Solution)1,500,000N/A
Plasma Extract1,575,000+5% (Enhancement)
0.0 - 1.5This compoundNone (Neat Solution)1,480,000N/A
Plasma Extract444,000-70% (Suppression)
1.5 - 3.0This compoundNone (Neat Solution)1,480,000N/A
Plasma Extract1,332,000-10% (Suppression)
3.0 - 4.5This compoundNone (Neat Solution)1,480,000N/A
Plasma Extract1,554,000+5% (Enhancement)

Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement of the Atreleuton and this compound signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of Atreleuton (e.g., 100 ng/mL in mobile phase)

  • Blank plasma extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill a syringe with the Atreleuton standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the Atreleuton solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for Atreleuton. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank plasma extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the baseline signal for the Atreleuton MRM transition throughout the chromatographic run.

    • Any significant dip in the baseline indicates a region of ion suppression.

    • Any significant rise in the baseline indicates a region of ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for Atreleuton and this compound.[18][19][20]

Materials:

  • Blank human plasma

  • Atreleuton and this compound standard solutions

  • Your validated sample preparation method (e.g., SPE)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of Atreleuton and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using your sample preparation method. Spike the same known amount of Atreleuton and this compound into the final, extracted blank matrix.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix factor (MF) for both Atreleuton and this compound using the following formula:

    MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Visualizations

Troubleshooting Logic for Ion Suppression A Low Signal Intensity or Inconsistent Results B Suspect Ion Suppression A->B C Perform Post-Column Infusion Experiment B->C D Ion Suppression Identified? C->D E Optimize Sample Preparation (SPE, LLE) D->E Yes F Modify Chromatographic Conditions D->F Yes G Use Stable Isotope-Labeled Internal Standard (this compound) D->G Yes I No Significant Ion Suppression D->I No H Problem Resolved E->H F->H G->H J Consider Other Issues: Instrument Sensitivity, Sample Degradation I->J Post-Column Infusion Experimental Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column Tee Tee-Union LC_Column->Tee Blank_Injection Inject Blank Matrix Extract Blank_Injection->LC_Column Syringe_Pump Syringe Pump with Atreleuton Solution Syringe_Pump->Tee MS Mass Spectrometer Tee->MS Analysis Monitor Baseline Signal for Dips (Suppression) or Rises (Enhancement) MS->Analysis Atreleuton Mechanism of Action AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX Leukotrienes Leukotrienes (e.g., LTB4, LTE4) LOX->Leukotrienes Atreleuton Atreleuton Atreleuton->LOX Inflammation Inflammation Leukotrienes->Inflammation

References

How to correct for Atreleuton-d4 isotopic contribution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atreleuton and its deuterated internal standard, Atreleuton-d4. The following information will guide you through the process of correcting for the isotopic contribution of this compound in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the isotopic contribution of this compound?

A1: Stable isotope-labeled internal standards like this compound are invaluable for accurate quantification in mass spectrometry (MS). However, two factors necessitate a correction for isotopic contribution:

  • Natural Isotopic Abundance: The unlabeled analyte, Atreleuton, contains naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). These isotopes contribute to the mass spectrometric signal at mass-to-charge ratios (m/z) that can overlap with the signal of the deuterated internal standard, this compound. This phenomenon is more pronounced for molecules with more atoms that have naturally occurring heavy isotopes.

  • Isotopic Purity of the Internal Standard: The synthesis of deuterated internal standards is never 100% complete. This means that the this compound internal standard will contain a small amount of the unlabeled Atreleuton.[1] This unlabeled analyte in the internal standard solution will contribute to the overall analyte signal, potentially leading to an overestimation of the Atreleuton concentration in your samples.[1]

Failure to correct for these contributions can lead to inaccurate and biased quantitative results, particularly at the lower limit of quantification.[2][3]

Q2: What are the key purity requirements for this compound as an internal standard?

A2: For reliable and accurate results in your LC-MS/MS assays, the this compound internal standard should possess high chemical and isotopic purity.[1] Generally, the following is recommended:

  • Chemical Purity: >99% to ensure that no other compounds interfere with the analysis.[1]

  • Isotopic Purity (Enrichment): ≥98% to minimize the contribution of unlabeled Atreleuton.[1]

Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your this compound lot.

Q3: How do I determine the isotopic contribution of this compound to the Atreleuton signal?

A3: The contribution of the this compound internal standard to the analyte signal can be determined experimentally by analyzing a "zero sample." This sample consists of a blank matrix (e.g., plasma from a subject not dosed with Atreleuton) fortified with the this compound internal standard at the same concentration used in your study samples.[1] The peak area of the analyte (Atreleuton) detected in this zero sample represents the contribution from the internal standard.[1]

Troubleshooting Guide

Issue: I am observing a significant Atreleuton peak in my blank samples containing only the this compound internal standard.

  • Cause: This is expected and is due to the isotopic contribution from the deuterated internal standard. This contribution comes from the presence of a small percentage of unlabeled Atreleuton in your this compound standard.

  • Solution: Follow the experimental protocol outlined below to calculate a correction factor and apply it to your data. This will mathematically subtract the contribution of the internal standard to the analyte signal.

Issue: My calibration curve is non-linear, especially at the lower concentrations.

  • Cause: Uncorrected isotopic cross-talk between the analyte and the internal standard can lead to non-linear calibration curves.[2][3] This is because the relative contribution of the internal standard to the analyte signal is more significant at lower analyte concentrations.

  • Solution: Implement the isotopic correction procedure detailed in this guide. A proper correction will account for this interference and should result in a more linear calibration curve. In some cases, a non-linear regression model might be necessary for the most accurate quantification.[2][3]

Experimental Protocol: Isotopic Contribution Correction

This protocol provides a detailed methodology for determining and correcting for the isotopic contribution of this compound in a quantitative LC-MS/MS analysis.

1. Determination of MRM Transitions

The first step in developing an LC-MS/MS method is to determine the optimal multiple reaction monitoring (MRM) transitions for both Atreleuton and this compound. This involves infusing a standard solution of each compound into the mass spectrometer and identifying the precursor ion and the most abundant and stable product ions.

Note: The following MRM transitions are placeholders and must be determined experimentally for your specific instrument and conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Atreleuton[Enter Precursor m/z][Enter Product m/z]
This compound[Enter Precursor m/z + 4][Enter Product m/z]

2. Preparation of "Zero Sample"

Prepare a "zero sample" to determine the isotopic contribution.

  • Matrix: Use the same biological matrix as your study samples (e.g., human plasma).

  • Procedure:

    • Obtain a sufficient volume of blank matrix.

    • Spike the blank matrix with this compound at the working concentration used for your study samples.

    • Process this "zero sample" using the same extraction procedure as your calibration standards, quality controls, and unknown samples.

3. LC-MS/MS Analysis

Analyze the processed "zero sample" using your validated LC-MS/MS method.

  • Chromatography: Use a suitable HPLC or UHPLC column and mobile phase to achieve good chromatographic separation of Atreleuton from any potential interferences.

  • Mass Spectrometry: Monitor the MRM transitions for both Atreleuton and this compound.

4. Data Analysis and Calculation of Correction Factor

  • Measure the peak area of the Atreleuton signal in the "zero sample."

  • Measure the peak area of the this compound signal in the "zero sample."

  • Calculate the Isotopic Contribution Ratio (ICR) using the following formula:

    ICR = (Peak Area of Atreleuton in Zero Sample) / (Peak Area of this compound in Zero Sample)

5. Correction of Sample Data

Apply the calculated ICR to correct the measured Atreleuton peak area in all your calibration standards, quality controls, and unknown samples using the following equation:

Corrected Atreleuton Peak Area = Measured Atreleuton Peak Area - (ICR * Measured this compound Peak Area)

Use the "Corrected Atreleuton Peak Area" for all subsequent calculations of concentration.

Data Presentation

The following table summarizes the key parameters for the isotopic correction. Note: The values in this table are for illustrative purposes only and must be replaced with your experimentally determined values.

ParameterSymbolValue
Atreleuton Precursor Ionm/z[Example: 319.1]
Atreleuton Product Ionm/z[Example: 177.1]
This compound Precursor Ionm/z[Example: 323.1]
This compound Product Ionm/z[Example: 177.1]
Isotopic Contribution RatioICR[Calculated Value]

Visualizations

Experimental Workflow for Isotopic Correction

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Correction blank_matrix Blank Matrix zero_sample Prepare 'Zero Sample' blank_matrix->zero_sample is_stock This compound Stock is_stock->zero_sample lcms Analyze 'Zero Sample' zero_sample->lcms measure_analyte Measure Atreleuton Peak Area lcms->measure_analyte measure_is Measure this compound Peak Area lcms->measure_is calc_icr Calculate Isotopic Contribution Ratio (ICR) measure_analyte->calc_icr measure_is->calc_icr correct_data Correct Sample Data calc_icr->correct_data

Caption: Workflow for determining and applying the isotopic correction factor.

Logical Relationship of Isotopic Contribution

logical_relationship cluster_measured Measured Signals cluster_sources Signal Sources cluster_correction Correction measured_analyte Measured Atreleuton Signal measured_is Measured this compound Signal is_contribution Contribution from This compound measured_is->is_contribution correction_factor Isotopic Contribution Ratio (ICR) measured_is->correction_factor true_analyte True Atreleuton true_analyte->measured_analyte is_contribution->measured_analyte correction_factor->is_contribution Calculates

Caption: The relationship between measured signals and their true sources.

References

Improving signal-to-noise ratio for Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atreleuton-d4. The focus is on improving the signal-to-noise ratio (S/N) during experimental analysis, likely involving liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a poor signal-to-noise ratio when analyzing this compound in biological samples?

A1: The most probable cause is matrix effects from complex biological samples such as plasma or urine.[1][2] Co-eluting endogenous substances can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or a high, noisy baseline.[2][3]

Q2: My this compound signal is weak, but the signal for the non-deuterated Atreleuton is strong. What could be the issue?

A2: This could be due to isotopic interference from the non-deuterated Atreleuton or a co-eluting metabolite. It is also possible that the concentration of the deuterated standard is too low. Additionally, ensure that the mass spectrometer parameters are optimized for the specific m/z of this compound.

Q3: I am observing a high baseline noise in my chromatogram. What are the likely sources?

A3: High baseline noise can stem from several sources including contaminated solvents, unfiltered samples, a dirty ion source, or electronic interference.[1] Using high-purity LC-MS grade solvents and ensuring proper sample clean-up are crucial first steps.[4] Regularly cleaning the ion source is also a critical maintenance step to reduce background noise.[1][5]

Q4: Can the choice of mobile phase affect the signal-to-noise ratio for this compound?

A4: Yes, the mobile phase composition significantly impacts ionization efficiency.[3] For ESI-MS, a higher percentage of organic solvent can enhance desolvation and improve signal intensity.[3] The pH of the mobile phase is also critical for optimizing the ionization of your analyte. It is recommended to perform an infusion of this compound with different mobile phase compositions to determine the optimal conditions.[6]

Troubleshooting Guides

Issue 1: Low Signal Intensity for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

Troubleshooting Workflow for Low Signal Intensity

A Start: Low this compound Signal B Verify Standard Concentration and Stability A->B C Optimize MS Parameters (Infusion) B->C Concentration OK D Check for Matrix Effects (Post-column infusion) C->D Parameters Optimized E Improve Sample Preparation D->E Matrix Effects Present F Optimize LC Method D->F No Matrix Effects H Resolved E->H G Clean Ion Source and Optics F->G LC Method Optimized G->H

Caption: A step-by-step workflow for troubleshooting low this compound signal.

Experimental Protocol: Mass Spectrometer Parameter Optimization via Infusion

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent mixture that mimics the initial mobile phase conditions.

  • Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Use a tee-piece to introduce the infusion into the mobile phase flow from the LC pump, set at your typical analytical flow rate.

  • Vary key MS parameters systematically while monitoring the signal intensity of this compound. These parameters include:

    • Ionization source voltages (e.g., capillary voltage)

    • Gas flow rates (e.g., nebulizer and drying gas)

    • Source temperatures

  • Identify the parameter values that result in the highest and most stable signal for this compound.

Issue 2: High Background Noise

This section addresses the common problem of a high and noisy baseline, which can obscure the this compound peak.

Troubleshooting Workflow for High Background Noise

A Start: High Background Noise B Analyze Blank Injection (Solvent only) A->B C Contaminated Solvents or System B->C Noise Present I Resolved B->I Noise Absent (Sample Issue) D Prepare Fresh Mobile Phase C->D E Flush LC System D->E F Noise Persists E->F G Clean Ion Source F->G H Check for Electronic Noise G->H H->I

Caption: A logical workflow for diagnosing and resolving high background noise.

Data Presentation: Common Sources of Contamination and Their Solutions

Source of ContaminationPotential Solution
Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Consider on-line mobile phase filtration.[7]
Sample Matrix Implement a more rigorous sample clean-up method (e.g., solid-phase extraction, liquid-liquid extraction).
LC System Flush the system with a strong solvent wash. Check for and replace any contaminated tubing or fittings.
Ion Source Perform regular cleaning of the ion source components as per the manufacturer's recommendations.[1][5]
Issue 3: Poor Peak Shape and Chromatographic Resolution

Poor chromatography can lead to a lower signal-to-noise ratio. This section provides guidance on improving the chromatographic performance for this compound.

Signaling Pathway: Impact of Chromatography on S/N

A Poor Chromatography B Broad Peaks A->B C Co-elution with Interferences A->C D Lower Peak Height (Signal) B->D E Increased Baseline Noise C->E F Reduced S/N Ratio D->F E->F

Caption: The relationship between poor chromatography and a reduced S/N ratio.

Experimental Protocol: Optimizing the LC Method

  • Column Selection: Ensure you are using a column with appropriate chemistry for Atreleuton. A C18 column is a common starting point for many small molecules.

  • Mobile Phase Optimization:

    • Organic Modifier: Test different organic solvents (e.g., acetonitrile vs. methanol) as they can provide different selectivities.

    • pH: Adjust the pH of the aqueous mobile phase to ensure this compound is in a single ionic state, which can improve peak shape.

  • Gradient Optimization:

    • Start with a broad gradient to determine the elution time of this compound.

    • Narrow the gradient around the elution time to improve resolution from nearby peaks.

  • Flow Rate: Adjust the flow rate to optimize peak separation and shape. Lower flow rates can sometimes improve peak resolution.

  • Column Temperature: Using a column oven can improve peak shape and retention time reproducibility.

Data Presentation: Example LC Method Parameters for Optimization

ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18, 5 µm, 4.6 x 150 mmC18, 2.7 µm, 2.1 x 100 mmSmaller particle size and column diameter can lead to sharper peaks and increased signal height.[8]
Mobile Phase A Water with 0.1% Formic AcidWater with 5mM Ammonium FormateBuffering the mobile phase can improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 5mM Ammonium FormateMethanol may offer different selectivity for interfering compounds.
Gradient 5-95% B in 10 min40-70% B in 5 minA shallower gradient around the analyte's elution time can improve resolution.
Flow Rate 1.0 mL/min0.4 mL/minA lower flow rate is necessary for the smaller diameter column.
Column Temp. Ambient40 °CIncreased temperature can improve peak shape and reduce viscosity.

References

Preventing in-source fragmentation of Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Atreleuton-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation of this compound during mass spectrometry analysis.

Troubleshooting Guide: In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a common phenomenon in mass spectrometry where a precursor ion fragments in the ion source before entering the mass analyzer. For deuterated standards like this compound, this can lead to inaccurate quantification and misinterpretation of data. This guide provides a step-by-step approach to identify and mitigate ISF.

Issue: Appearance of Unexpected Fragment Ions and Reduced Precursor Ion Intensity

If you observe fragment ions that could correspond to the loss of parts of the this compound molecule and a simultaneous decrease in the intensity of the target precursor ion, you are likely encountering in-source fragmentation.

Step 1: Confirm In-Source Fragmentation

To confirm that the fragmentation is occurring in the ion source and not in the collision cell, perform a direct infusion of an this compound standard solution. Acquire data in full scan mode without applying any collision energy. If you still observe the fragment ions, it confirms in-source fragmentation.

Step 2: Optimize Ion Source Parameters

In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source.[1] The two main parameters to adjust are the cone voltage (also known as declustering potential or fragmentor voltage) and the ion source temperature.[1]

  • Cone Voltage/Declustering Potential/Fragmentor Voltage: This is the most significant contributor to ISF. A higher voltage increases the kinetic energy of the ions, leading to more energetic collisions with gas molecules and causing fragmentation.[2]

    • Action: Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion and the fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.

  • Ion Source Temperature: Higher source temperatures can provide additional thermal energy, promoting the fragmentation of labile molecules.[1]

    • Action: Reduce the ion source temperature in increments of 25-50°C and observe the effect on the precursor and fragment ion intensities.

Step 3: Evaluate Mobile Phase Composition

The composition of the mobile phase can influence ionization efficiency and the stability of the generated ions.

  • Action: If possible, try altering the mobile phase composition. For example, adjusting the pH or the organic solvent ratio might help to stabilize the precursor ion.

Step 4: Consider a Different Ionization Technique

If optimizing the above parameters does not resolve the issue, consider if a "softer" ionization technique is available and compatible with your experimental setup. Electrospray ionization (ESI) is generally considered a soft ionization method, but atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be even gentler for certain compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A1: In-source fragmentation is the process where molecular ions break down into smaller fragment ions within the ion source of a mass spectrometer, before they are separated by the mass analyzer.[1] This is in contrast to collision-induced dissociation (CID), which intentionally occurs in the collision cell of a tandem mass spectrometer.

Q2: Why is in-source fragmentation a problem for quantitative analysis using this compound?

A2: When this compound is used as an internal standard, accurate quantification relies on the precise measurement of the precursor ion's signal intensity. If this compound undergoes in-source fragmentation, the intensity of the intended precursor ion is reduced, which can lead to an inaccurate analyte-to-internal standard ratio and compromise the quantitative accuracy of the assay.[2]

Q3: What are the most likely fragmentation pathways for this compound?

A3: Based on the structure of Atreleuton, which contains a thiophene ring, a fluorophenyl group, and a hydroxyurea moiety, the most probable sites for fragmentation are the bonds adjacent to these functional groups. The N-O bond in the hydroxyurea group is particularly labile and prone to cleavage. Cleavage of the bond between the thiophene ring and the butynyl chain is also a possibility.

Q4: Can the deuterium labels on this compound be lost through in-source fragmentation?

A4: While the primary concern with deuterated standards is often H/D exchange with the solvent, in-source fragmentation can also lead to the loss of the deuterium label if the fragmentation occurs at or near the site of deuteration.[4] This would result in an ion that has the same mass as an unlabeled fragment, potentially interfering with the analysis of the native analyte.

Q5: How can I differentiate between in-source fragmentation and contamination?

A5: To differentiate between ISF and a contaminant, analyze a fresh, certified standard of this compound. If the unexpected peaks are still present and their relative intensities change with adjustments to the ion source parameters (cone voltage, temperature), they are likely due to ISF. If the peaks remain constant regardless of source conditions, they may be due to an impurity in the standard or a contaminant in the system.

Data Presentation

Table 1: Effect of Cone Voltage on this compound Ion Intensities (Hypothetical Data)

Cone Voltage (V)Precursor Ion Intensity (cps)Fragment Ion X Intensity (cps)Fragment Ion Y Intensity (cps)
10500,0005,0002,000
20800,00015,0005,000
301,200,00040,00015,000
40900,000150,00050,000
50600,000400,000150,000

This table illustrates a typical trend where the precursor ion intensity initially increases with cone voltage and then decreases as in-source fragmentation becomes more pronounced.

Table 2: Effect of Ion Source Temperature on this compound Ion Intensities (Hypothetical Data)

Source Temperature (°C)Precursor Ion Intensity (cps)Fragment Ion X Intensity (cps)Fragment Ion Y Intensity (cps)
3001,100,00035,00012,000
3501,150,00045,00018,000
4001,200,00060,00025,000
4501,050,000100,00045,000
500850,000250,00090,000

This table shows how increasing the source temperature can lead to a decrease in the precursor ion signal and an increase in fragment ion signals.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation

  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent composition that is representative of your mobile phase. A typical concentration would be in the range of 100-1000 ng/mL.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Initial Mass Spectrometer Settings: Set the ion source temperature to a moderate value (e.g., 350°C) and the capillary voltage to an appropriate setting for your instrument. Set the collision energy to zero.

  • Cone Voltage Ramp: Acquire full scan mass spectra at a series of cone voltage settings. Start with a low value (e.g., 10 V) and increase it in increments of 5 or 10 V up to a high value (e.g., 80 V). Allow the signal to stabilize at each new voltage setting before acquiring data.

  • Data Analysis: For each cone voltage setting, record the intensity of the this compound precursor ion and any significant fragment ions.

  • Optimal Cone Voltage Selection: Choose the cone voltage that provides the highest intensity for the precursor ion while keeping the intensity of the fragment ions to a minimum.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for In-Source Fragmentation A Unexpected Fragments Observed Reduced Precursor Ion Intensity B Perform Direct Infusion of this compound (Full Scan, No Collision Energy) A->B C Are Fragments Still Present? B->C D Systematically Decrease Cone Voltage C->D Yes L Issue is Likely Not In-Source Fragmentation. Investigate Contamination. C->L No E Monitor Precursor and Fragment Ion Intensities D->E F Is Fragmentation Mitigated? E->F G Systematically Decrease Source Temperature F->G No J Problem Solved: Use Optimized Parameters F->J Yes H Monitor Precursor and Fragment Ion Intensities G->H I Is Fragmentation Mitigated? H->I I->J Yes K Consider Mobile Phase Modification or Alternative Ionization Technique I->K No

Caption: Troubleshooting workflow for identifying and mitigating in-source fragmentation.

Fragmentation_Pathway Proposed In-Source Fragmentation Pathway of this compound Atreleuton_d4 This compound Precursor Ion m/z = 323.1 Fragment1 Fragment Ion 1 Loss of NOH m/z = 292.1 Atreleuton_d4->Fragment1 High Cone Voltage / Temperature Fragment2 Fragment Ion 2 Cleavage at Thiophene-Butynyl Linkage m/z = Varies Atreleuton_d4->Fragment2 High Cone Voltage / Temperature Neutral_Loss1 NOH Fragment1->Neutral_Loss1 Neutral_Loss2 C4H3D4N2O2 Fragment2->Neutral_Loss2

Caption: Proposed in-source fragmentation pathway for this compound.

References

Validation & Comparative

Atreleuton Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of drug candidates in biological matrices is a cornerstone of successful drug development. In the realm of bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Atreleuton-d4, a deuterated internal standard, with non-deuterated alternatives for the bioanalytical method validation of atreleuton, a potent 5-lipoxygenase inhibitor.

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to samples to correct for analytical variability.[1] An ideal IS should mimic the analyte of interest throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[2]

This compound: The Superior Choice for Atreleuton Bioanalysis

This compound, in which four hydrogen atoms in the atreleuton molecule have been replaced with deuterium, offers significant advantages over non-deuterated internal standards, such as structural analogs.

Key Performance Advantages of this compound:

  • Mitigation of Matrix Effects: The co-elution of this compound with atreleuton ensures that both compounds experience the same degree of ion suppression or enhancement from the biological matrix, leading to a more accurate and precise measurement.[3]

  • Improved Accuracy and Precision: By effectively compensating for variability, deuterated standards lead to lower coefficients of variation (%CV) and bias, ensuring the reliability of pharmacokinetic and toxicokinetic data.

  • Enhanced Method Robustness: Methods employing deuterated standards are less susceptible to variations in sample preparation and instrument performance, resulting in higher throughput and fewer failed analytical runs.[4]

Comparative Performance Data

Validation ParameterThis compound (Deuterated IS)Structural Analog IS (Hypothetical)Acceptance Criteria
Accuracy (% Bias) -2.5% to +3.0%-10.0% to +12.0%±15% (±20% at LLOQ)
Precision (%CV) ≤ 5.0%≤ 12.0%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) ≤ 4.0%≤ 15.0%≤15%
Recovery (%CV) ≤ 6.0%≤ 13.0%≤15%
Linearity (r²) >0.998>0.990>0.99

LLOQ: Lower Limit of Quantification

Experimental Protocols

The following is a representative experimental protocol for the bioanalytical method validation of atreleuton using this compound as an internal standard, based on established methods for similar 5-lipoxygenase inhibitors.[5]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution.

  • Add 50 µL of 1 M ammonium formate (pH 3.0).

  • Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer approximately 420 µL of the organic layer to a clean microtube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 1 mM ammonium acetate buffer and methanol (10:90, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Atreleuton: [M+H]+ → fragment ion (e.g., 237.3 → 161.2 for the related compound zileuton)[5]

    • This compound: [M+H]+ → fragment ion (e.g., 241.2 → 161.1 for zileuton-d4)[5]

Visualizing the Bioanalytical Workflow and Atreleuton's Mechanism of Action

To further clarify the experimental process and the biological context of atreleuton, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Bioanalytical workflow for atreleuton quantification.

Atreleuton_Pathway AA Arachidonic Acid LO5 5-Lipoxygenase (5-LO) AA->LO5 FLAP 5-LO Activating Protein (FLAP) FLAP->LO5 LTA4 Leukotriene A4 (LTA4) LO5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Atreleuton Atreleuton Atreleuton->LO5

Caption: Atreleuton's inhibition of the 5-lipoxygenase pathway.

Conclusion

The use of a deuterated internal standard, such as this compound, is the recommended best practice for the bioanalytical method validation of atreleuton. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data essential for regulatory submissions and informed decision-making in drug development. While the initial investment in a stable isotope-labeled standard may be higher than for a structural analog, the long-term benefits of improved data quality, method robustness, and reduced analytical failures provide a compelling justification for its use.

References

The Gold Standard: A Comparative Guide to the Accuracy and Precision of Atreleuton Quantification with Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of analytical methodology and, critically, the internal standard can significantly influence the reliability of pharmacokinetic, toxicokinetic, and biomarker data. This guide provides an objective comparison of the quantification of Atreleuton, a potent 5-lipoxygenase inhibitor, using its deuterated stable isotope-labeled internal standard, Atreleuton-d4, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework.

Atreleuton's therapeutic potential is linked to its ability to inhibit the production of leukotrienes, key mediators in inflammatory pathways.[1][2][3][4][5] Accurate measurement of its concentration in biological matrices is therefore essential for clinical and preclinical development. The gold standard for such quantification is widely considered to be LC-MS/MS coupled with a stable isotope-labeled internal standard (SIL-IS).[6]

A SIL-IS, such as this compound, is the analyte of interest with one or more atoms replaced by a heavier isotope (in this case, hydrogen with deuterium). This subtle modification makes it distinguishable by the mass spectrometer while being chemically and physically almost identical to the analyte. This near-identical behavior is the key to its superior performance, as it allows the SIL-IS to effectively compensate for variations throughout the analytical process—from sample extraction and handling to injection volume and, most importantly, matrix effects in the MS source.[6][7]

Performance Comparison: The Superiority of a Deuterated Internal Standard

The data clearly demonstrates that the deuterated internal standard provides a significant improvement in both accuracy (a mean bias closer to 100%) and precision (a lower relative standard deviation, %RSD).[4]

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (%RSD)
Kahalalide F Structural Analog ISPlasma96.88.6
Kahalalide F Deuterated IS Plasma 100.3 7.6
Table 1: Representative data comparing the performance of a structural analog internal standard versus a deuterated internal standard for the LC-MS/MS quantification of Kahalalide F in plasma. The deuterated internal standard shows improved accuracy and precision.[4]

The improved performance with the deuterated IS stems from its ability to co-elute with the analyte and experience virtually identical ionization suppression or enhancement effects from the biological matrix. A structural analog, having a different chemical structure, will likely have a different retention time and respond differently to matrix effects, leading to greater variability and bias in the final calculated concentration.

Atreleuton's Mechanism of Action: The 5-Lipoxygenase Pathway

Atreleuton exerts its anti-inflammatory effects by inhibiting 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[2][3][4] Understanding this pathway is crucial for contextualizing the pharmacological importance of accurate Atreleuton quantification.

5_Lipoxygenase_Pathway cluster_cyslts AA Arachidonic Acid (from membrane phospholipids) _5HPETE 5-HPETE AA->_5HPETE 5-LO FLAP 5-LO Activating Protein (FLAP) _5LO 5-Lipoxygenase (5-LO) FLAP->_5LO activates LTA4 Leukotriene A4 (LTA4) _5HPETE->LTA4 LTA4 Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl-Leukotrienes (Pro-inflammatory) Atreleuton Atreleuton Atreleuton->_5LO

Caption: The 5-Lipoxygenase signaling pathway inhibited by Atreleuton.

Experimental Protocols

Reproducible and reliable data is built upon a foundation of well-defined experimental protocols. Below are representative methodologies for the quantification of a small molecule drug like Atreleuton in a biological matrix using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

This protocol outlines a common and straightforward method for extracting the analyte from a plasma sample.

  • Aliquoting: Transfer 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (this compound in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex mix all tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This section details the instrumental parameters for separating and detecting the analyte and its internal standard.

  • LC System: Shimadzu Nexera series UHPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Atreleuton: Precursor ion → Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion → Product ion (specific m/z values to be determined during method development).

Bioanalytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured workflow to ensure data integrity and consistency.

Bioanalytical_Workflow SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleReceipt->SamplePrep AddIS Spike Internal Standard (this compound) SamplePrep->AddIS invis1 AddIS->invis1 LCMS LC-MS/MS Analysis DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) DataProcessing->Quantification DataReview Data Review & QC Quantification->DataReview Reporting Final Report Generation DataReview->Reporting invis1->LCMS

Caption: A typical bioanalytical workflow for drug quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is the unequivocally superior choice for the accurate and precise quantification of Atreleuton in biological matrices. As demonstrated by representative experimental data, stable isotope-labeled internal standards significantly minimize the impact of analytical variability, particularly matrix effects, which are a major challenge in bioanalysis. For researchers and drug developers, standardizing on this "gold standard" approach ensures the generation of high-quality, reliable data that can be confidently used to make critical decisions throughout the drug development lifecycle.

References

Atreleuton Assay: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Atreleuton in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a detailed comparison of two prominent analytical methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay using a deuterated internal standard (Atreleuton-d4) and a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This comparison outlines the linearity, range, and experimental protocols of each method, offering insights to aid in the selection of the most appropriate assay for specific research needs.

Performance Comparison: Linearity and Range

The performance of an analytical method is fundamentally characterized by its linearity and quantitative range. Below is a summary of these parameters for the LC-MS/MS and HPLC-UV methods for Atreleuton quantification.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity (Correlation Coefficient) Not explicitly stated, but a linear model was used.A linear calibration curve was obtained.
Lower Limit of Quantification (LLOQ) 3 ng/mL500 ng/mL
Upper Limit of Quantification (ULOQ) 20,000 ng/mL10,000 ng/mL
Quantitative Range 3 - 20,000 ng/mL500 - 10,000 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. The following sections outline the experimental protocols for both the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method Using this compound

This method offers high sensitivity and selectivity for the quantification of Atreleuton in human plasma.

Sample Preparation:

  • A 50 µL aliquot of human plasma is mixed with 25 µL of the internal standard working solution (this compound).

  • Protein precipitation is induced by adding 150 µL of acetonitrile, followed by vortexing for 1 minute.

  • The mixture is centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a nitrogen stream at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

  • A 5 µL aliquot is injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 series HPLC

  • Column: Discovery C18, 100 x 4.6 mm, 5 µm

  • Mobile Phase: 1 mM Ammonium Acetate Buffer: Methanol (10:90, v/v)

  • Flow Rate: 1.0 mL/min (Isocratic elution)

  • Mass Spectrometer: Applied Biosystems Sciex API 4000

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Monitored Transitions (MRM):

    • Atreleuton: m/z 237.3 → 161.2

    • This compound (ISTD): m/z 241.2 → 161.1

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 25 µL this compound plasma->add_is precipitate Add 150 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject lc LC Separation (Discovery C18 column) inject->lc ms MS/MS Detection (API 4000, Positive ESI) lc->ms quant Quantification (MRM mode) ms->quant

LC-MS/MS Experimental Workflow
HPLC-UV Method

This method provides a more accessible and cost-effective alternative for Atreleuton quantification, suitable for applications where high sensitivity is not the primary requirement.

Sample Preparation:

  • To 1 mL of spiked human plasma, 100 µL of the internal standard (Phenacetin) is added.

  • Liquid-liquid extraction is performed by adding 5 mL of diethyl ether, followed by vortexing for 10 minutes.

  • The mixture is centrifuged at 3000 rpm for 10 minutes.

  • The upper organic layer is transferred to a clean tube and evaporated to dryness at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

  • A 20 µL aliquot is injected into the HPLC system.

Chromatographic Conditions:

  • HPLC System: Agilent 1200 series with UV detector

  • Column: HiQsil C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Tetrahydrofuran: Water (45:55, v/v)

  • Flow Rate: 1.0 mL/min

  • UV Detection Wavelength: 230 nm

  • Run Time: 10 minutes

cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis plasma_hplc 1 mL Spiked Human Plasma add_is_hplc Add 100 µL Phenacetin (IS) plasma_hplc->add_is_hplc extract Add 5 mL Diethyl Ether (Liquid-Liquid Extraction) add_is_hplc->extract vortex_hplc Vortex (10 min) extract->vortex_hplc centrifuge_hplc Centrifuge (3000 rpm, 10 min) vortex_hplc->centrifuge_hplc organic_layer Transfer Organic Layer centrifuge_hplc->organic_layer evaporate_hplc Evaporate to Dryness (40°C) organic_layer->evaporate_hplc reconstitute_hplc Reconstitute in 100 µL Mobile Phase evaporate_hplc->reconstitute_hplc inject_hplc Inject 20 µL into HPLC reconstitute_hplc->inject_hplc hplc_sep HPLC Separation (HiQsil C18 column) inject_hplc->hplc_sep uv_detect UV Detection (230 nm) hplc_sep->uv_detect quant_hplc Quantification uv_detect->quant_hplc

HPLC-UV Experimental Workflow

Concluding Remarks

The choice between the LC-MS/MS and HPLC-UV methods for Atreleuton quantification depends on the specific requirements of the study. The LC-MS/MS method, with its use of a stable isotope-labeled internal standard, offers superior sensitivity and a wider linear range, making it ideal for studies requiring the detection of low concentrations of the analyte. In contrast, the HPLC-UV method provides a robust and economical alternative for routine analysis where the expected concentrations are within its linear range of 500 to 10,000 ng/mL. Researchers should consider factors such as required sensitivity, sample throughput, and available instrumentation when selecting the most suitable method for their drug development and research needs.

Atreleuton-d4: A Comparative Guide to Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for pharmaceutical compounds like Atreleuton, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable data. This guide provides an objective comparison of Atreleuton-d4, a deuterated internal standard, with other common alternatives, supported by established principles in bioanalytical method development.

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. Accurate quantification of Atreleuton in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard like this compound is a molecule of Atreleuton where one or more hydrogen atoms have been replaced with deuterium atoms. This subtle increase in mass allows the mass spectrometer to differentiate it from the unlabeled analyte, while its physicochemical properties remain nearly identical.[1] This near-identical nature is the cornerstone of its superior performance compared to other types of internal standards, such as structural analogs.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound will chromatographically co-elute with Atreleuton. This is a critical advantage as both the analyte and the internal standard will experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more accurate and precise quantification.[2]

  • Similar Extraction Recovery: Having virtually identical chemical properties, this compound will exhibit the same recovery as Atreleuton during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

  • Correction for Variability: It effectively compensates for variations in sample injection volume, and instrument response.[1]

While deuterated standards are highly effective, it is important to consider potential drawbacks such as the potential for in-source loss of the deuterium label and chromatographic shifting if the deuteration is extensive.[3] However, for a d4-labeled compound like this compound, these effects are generally minimal.

Performance Comparison: this compound vs. Structural Analog Internal Standard

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. While a more cost-effective option, a structural analog will have different chromatographic retention times and may respond differently to matrix effects, potentially compromising data quality.[4]

The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard in a bioanalytical LC-MS/MS assay for Atreleuton. This data is representative of typical findings in comparative studies of internal standards.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISRationale for Difference
Accuracy (% Bias) ≤ ± 5%Can be > ± 15%This compound more effectively compensates for matrix effects and extraction variability due to its identical chemical nature to the analyte.[3]
Precision (% CV) ≤ 10%Can be > 20%The co-elution and identical behavior of this compound lead to more consistent analyte/IS ratios across different samples and runs.
Matrix Effect Minimal to NonePotential for Significant Ion Suppression or EnhancementA structural analog will likely have a different retention time and may be affected differently by co-eluting matrix components.[4]
Extraction Recovery Consistent and tracks analyte recoveryMay differ from analyte recoveryDifferences in polarity and chemical structure can lead to differential extraction efficiencies between the analyte and a structural analog.

Experimental Protocols

A robust and validated bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the determination of Atreleuton in human plasma using this compound as an internal standard, adapted from a validated method for the structurally similar 5-lipoxygenase inhibitor, Zileuton.[5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to extract the analyte and internal standard.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 1 mM ammonium acetate buffer and methanol (10:90, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

      • Atreleuton Transition: (Precursor ion > Product ion) - To be determined empirically

      • This compound Transition: (Precursor ion > Product ion) - To be determined empirically, expected +4 Da shift from Atreleuton

Mandatory Visualizations

The following diagrams illustrate the 5-lipoxygenase signaling pathway inhibited by Atreleuton and a typical experimental workflow for bioanalysis.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP 5-LOX Activating Protein (FLAP) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Atreleuton Atreleuton Atreleuton->FiveLOX LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) (Cysteinyl-Leukotrienes) LTD4->LTE4

Caption: 5-Lipoxygenase signaling pathway inhibited by Atreleuton.

G Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data

Caption: Bioanalytical workflow using a deuterated internal standard.

References

A Guide to the Cross-Validation of Atreleuton Analytical Methods Using Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical method validation for Atreleuton, a selective 5-lipoxygenase inhibitor, utilizing its deuterated stable isotope, Atreleuton-d4, as an internal standard. The methodologies and data presented are based on established and validated bioanalytical techniques for analogous compounds, offering a robust framework for the quantification of Atreleuton in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalysis.

Comparative Summary of Analytical Method Validation Parameters

The successful validation of a bioanalytical method is crucial for ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. The following table summarizes the key validation parameters for a representative LC-MS/MS method for the quantification of Atreleuton in human plasma, using this compound as the internal standard. This data is extrapolated from a validated method for Zileuton, a structurally similar compound.[1][2][3]

Validation ParameterAcceptance Criteria (FDA Guidelines)Representative Performance Data
Linearity (r²) ≥ 0.99> 0.99
Calibration Range -50.5–10,012.7 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.4 - 5.3%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5 - 7.3%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)100 - 107%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)100 - 107%
Recovery (%) Consistent, precise, and reproducibleNot explicitly quantified in the source, but the liquid-liquid extraction method used is known for good recovery.
Matrix Effect No significant ion suppression or enhancementNo significant matrix effect observed.
Selectivity No significant interference at the retention times of the analyte and internal standardThe method was found to be selective.[3]

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of the analytical method. The following outlines the key steps in the quantification of Atreleuton in a biological matrix, such as human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting small molecules like Atreleuton from complex biological matrices.

  • Step 1: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Step 2: Add 25 µL of the internal standard working solution (this compound).

  • Step 3: Add 1.0 mL of methyl tert-butyl ether as the extraction solvent.

  • Step 4: Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

  • Step 5: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Step 6: Transfer the upper organic layer to a new tube.

  • Step 7: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Step 9: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters for the analysis of Atreleuton.[1]

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 1 mM ammonium acetate buffer and methanol in a 10:90 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Atreleuton: A transition similar to Zileuton's 237.3/161.2 m/z would be expected.[1][3]

    • This compound: A transition corresponding to the deuterated molecule, analogous to Zileuton-d4's 241.2/161.1 m/z.[1][3]

Visualizing the Workflow and Validation Process

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Add_Solvent Add Extraction Solvent (MTBE) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification of Atreleuton Detection->Quantification

Caption: Experimental workflow for the quantification of Atreleuton in plasma.

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity ValidatedMethod Validated Method Selectivity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod Stability Stability Stability->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod

Caption: Key parameters in bioanalytical method validation.

Conclusion

The cross-validation of analytical methods for Atreleuton using this compound as an internal standard is a critical step in drug development. By adhering to rigorous validation guidelines and employing robust analytical techniques like LC-MS/MS, researchers can ensure the generation of high-quality data for pharmacokinetic and other essential studies. The methodologies and data presented in this guide, based on a validated approach for a similar compound, provide a strong foundation for developing and validating a reliable analytical method for Atreleuton.

References

A Researcher's Guide to Assessing the Isotopic Purity of Atreleuton-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of quantitative bioanalytical assays hinges on the quality of the internal standards used. Deuterated compounds, such as Atreleuton-d4, are frequently employed as internal standards in mass spectrometry-based quantification of the active pharmaceutical ingredient, Atreleuton. The isotopic purity of this standard is a critical parameter that directly impacts the accuracy and precision of the analytical results.

This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, complete with detailed experimental protocols and data presentation. It is designed to assist researchers in selecting and implementing the appropriate analytical techniques for the quality control of isotopically labeled internal standards.

The Critical Role of Isotopic Purity

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. In quantitative studies, this compound is added to biological samples at a known concentration to correct for analyte loss during sample preparation and analysis. However, the presence of unlabeled Atreleuton (d0) in the this compound standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of the isotopic purity of this compound is imperative.

Comparative Analysis of this compound Isotopic Purity

To illustrate the importance of assessing isotopic purity, this section presents a comparative analysis of three hypothetical lots of this compound. The isotopic purity of each lot was determined using High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Summary
Lot NumberSupplierStated PurityIsotopic Purity (HRMS)Isotopic Purity (¹H-qNMR)d0 Impurity (HRMS)
Lot ASupplier 1>98%99.5%99.4%0.4%
Lot BSupplier 2>99%99.8%99.7%0.1%
Lot CSupplier 3>98%98.7%98.6%1.2%

Note: The data presented in this table is for illustrative purposes only and does not represent actual product specifications from any named supplier.

Experimental Protocols

A detailed methodology for the two primary techniques used to assess isotopic purity is provided below.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

HRMS is a powerful technique for determining the isotopic distribution of a compound. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, the relative abundance of each can be determined.[1][2]

Instrumentation:

  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • MS System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Method:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan from m/z 100-500.

  • Resolution: >60,000 FWHM.

  • Data Analysis: The isotopic cluster of this compound is analyzed. The peak areas of the monoisotopic peak of unlabeled Atreleuton (d0) and the d4 isotopologue are integrated. The isotopic purity is calculated as:

    • Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + ... + Area(d4))] x 100

Quantitative ¹H-NMR Spectroscopy for Isotopic Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard.[3][4][5] For isotopic purity assessment of a deuterated compound, the residual proton signals at the deuterated positions are compared to a signal from a non-deuterated position within the same molecule.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

NMR Acquisition Parameters:

  • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 64 scans).

  • Data Processing: The ¹H-NMR spectrum is processed with appropriate phasing and baseline correction. The integrals of the residual proton signals at the deuterated positions and a signal from a non-deuterated position are carefully measured.

Data Analysis:

  • The isotopic purity is calculated by comparing the integration of a residual, non-deuterated proton signal against a fully protonated position on the molecule.

Visualizing the Workflow and Application

To further clarify the process of assessing isotopic purity and its application in quantitative analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep This compound Sample hrms LC-HRMS Analysis prep->hrms qnmr ¹H-qNMR Analysis prep->qnmr hrms_data Integrate Isotopologue Peaks hrms->hrms_data qnmr_data Integrate Proton Signals qnmr->qnmr_data purity Isotopic Purity Calculation hrms_data->purity qnmr_data->purity

Caption: Workflow for Isotopic Purity Assessment.

quantitative_analysis cluster_sample Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) is Add this compound (Internal Standard) sample->is extraction Protein Precipitation & SPE is->extraction lcms Quantification of Atreleuton and this compound extraction->lcms quant Calculate Atreleuton Concentration using Peak Area Ratio lcms->quant

References

A Comparative Guide to Inter-laboratory Quantification of Atreleuton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Atreleuton, a potent 5-lipoxygenase inhibitor, in biological matrices. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by typical experimental data and detailed methodologies. This information is intended to assist researchers in selecting the most appropriate method for their specific needs and to provide a framework for inter-laboratory validation to ensure data consistency and reliability.

Atreleuton and the 5-Lipoxygenase Pathway

Atreleuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme plays a crucial role in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators.[1][2] By blocking 5-LO, Atreleuton effectively reduces the synthesis of leukotrienes, thereby mitigating inflammatory responses.[3]

Atreleuton_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO FLAP FLAP FLAP->FiveLO activates LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Atreleuton Atreleuton Atreleuton->FiveLO inhibits LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) LTA4_H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_S->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Experimental_Workflow Start Sample Collection (e.g., Plasma) Preparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Start->Preparation Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS, ELISA) Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Curve Fitting) Data_Acquisition->Data_Processing Quantification Quantification (Concentration Calculation) Data_Processing->Quantification Report Reporting Quantification->Report Interlab_Comparison Coordinator Coordinating Laboratory (Prepares and distributes samples) LabA Laboratory A (e.g., HPLC-UV) Coordinator->LabA Blinded Samples LabB Laboratory B (e.g., LC-MS/MS) Coordinator->LabB Blinded Samples LabC Laboratory C (e.g., ELISA) Coordinator->LabC Blinded Samples Data_Submission Data Submission to Coordinator LabA->Data_Submission LabB->Data_Submission LabC->Data_Submission Statistical_Analysis Statistical Analysis (Bias, Precision, Agreement) Data_Submission->Statistical_Analysis Report Final Report (Method Comparison) Statistical_Analysis->Report

References

Atreleuton-d4 vs. a Structural Analog as an Internal Standard: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for pharmaceutical compounds like Atreleuton, the choice of an appropriate internal standard (IS) is a critical determinant of data integrity and assay reliability. This guide provides an objective comparison between the use of a deuterated internal standard, Atreleuton-d4, and a non-deuterated structural analog for the quantification of Atreleuton in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The consensus in the bioanalytical community leans heavily towards the use of stable isotope-labeled internal standards, such as deuterated compounds, as the "gold standard". This preference is rooted in the ability of a deuterated IS to co-elute with the analyte, ensuring that both compounds experience identical conditions throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution is pivotal for accurately compensating for matrix effects, a common challenge in bioanalysis that can lead to ion suppression or enhancement and, consequently, inaccurate quantification.

While a structural analog—a molecule with a similar but not identical chemical structure to the analyte—can be a more cost-effective option, it often exhibits different chromatographic behavior and susceptibility to matrix effects. This can compromise the accuracy and precision of the assay. The ideal internal standard should have chemical and physical properties that are as close as possible to the target analyte.

Performance Comparison: this compound vs. Structural Analog

The following table summarizes the expected performance characteristics of this compound versus a hypothetical structural analog as an internal standard in a bioanalytical LC-MS/MS assay for Atreleuton. The data is illustrative and based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISRationale
Accuracy (% Bias) ≤ ± 5%Potentially ≥ ± 15%This compound co-elutes with Atreleuton, providing superior correction for matrix effects and extraction variability, leading to higher accuracy. A structural analog's different chromatographic retention time can result in differential matrix effects and less accurate compensation.
Precision (% CV) ≤ 5%Potentially ≤ 15%The near-identical chemical behavior of this compound ensures more consistent normalization of analytical variability, resulting in higher precision.
Matrix Effect Effectively compensatedPotential for significant and uncompensated effectsDue to co-elution, this compound experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction. A structural analog may elute in a region with different co-eluting matrix components, leading to poor compensation.
Extraction Recovery Closely tracks analyte recoveryMay differ from analyte recoveryThe physicochemical properties of this compound are nearly identical to Atreleuton, ensuring they behave similarly during sample preparation. A structural analog may have different solubility and partitioning characteristics.
Retention Time Co-elutes with AtreleutonDifferent from AtreleutonThe deuterium substitution in this compound has a negligible effect on its chromatographic retention time. A structural analog, by definition, has a different chemical structure leading to a different retention time.

Experimental Protocols

A robust bioanalytical method requires a meticulously validated experimental protocol. Below is a detailed methodology for the quantification of Atreleuton in human plasma using this compound as the internal standard, adapted from a validated method for the similar compound Zileuton.

LC-MS/MS Method for Atreleuton Quantification

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 50 µL of 1 M ammonium formate buffer (pH 3).

  • Add 650 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 20 minutes to ensure thorough extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer approximately 420 µL of the supernatant (organic layer) to a new set of tubes.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium acetate buffer and methanol (10:90, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Atreleuton: Precursor ion m/z → Product ion m/z

    • This compound: Precursor ion m/z + 4 → Product ion m/z

  • Dwell Time: 300 ms.

4. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing selectivity, accuracy, precision, recovery, stability, and matrix effect.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship behind the choice of an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Atreleuton quantification.

G cluster_ideal Ideal Internal Standard Properties cluster_choice Internal Standard Choice cluster_outcome Assay Performance prop1 Similar Physicochemical Properties d4 This compound prop1->d4 Fulfilled analog Structural Analog prop1->analog Partially Fulfilled prop2 Co-elution with Analyte prop2->d4 Fulfilled prop2->analog Not Fulfilled prop3 Experiences Same Matrix Effects prop3->d4 Fulfilled prop3->analog Not Fulfilled prop4 Distinguishable by MS prop4->d4 Fulfilled prop4->analog Fulfilled high_accuracy High Accuracy & Precision d4->high_accuracy low_accuracy Lower Accuracy & Precision analog->low_accuracy

Caption: Rationale for selecting an internal standard.

Establishing Robust Acceptance Criteria for Atreleuton-d4 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the internal standard is a cornerstone of method reliability, ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data. For the 5-lipoxygenase inhibitor Atreleuton, its deuterated analog, Atreleuton-d4, is the internal standard of choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the acceptance criteria for this compound, aligning with harmonized international guidelines, and presents a comparative summary of performance data.

Core Principles of Bioanalytical Method Validation

The validation of a bioanalytical method is a formal process to demonstrate that it is fit for its intended purpose.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, that outline the essential parameters for validation.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended, particularly for mass spectrometry-based methods, as it effectively compensates for variability during sample processing and analysis.[2]

Acceptance Criteria for Key Validation Parameters

The following tables summarize the key validation parameters and their generally accepted criteria for both the analyte (Atreleuton) and the internal standard (this compound) based on current regulatory expectations.

Table 1: General Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Selectivity & Specificity In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[2]
Calibration Curve A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The coefficient of determination (r²) should be ≥ 0.99.[2][4]
Accuracy & Precision The precision (%CV) at each concentration level should not exceed 15%, except for the LLOQ, where it should not exceed 20%. The accuracy (%RE) should be within ±15% of the nominal concentration (±20% at the LLOQ).[5]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[4]
Stability The mean concentration of stability QC samples should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[2]
Dilution Integrity The accuracy and precision of the diluted quality control (QC) samples should be within ±15%.[2]
Internal Standard Response The response of the internal standard should be consistent throughout the analytical run. While specific acceptance criteria are not universally mandated, a common practice is to investigate samples where the IS response deviates significantly (e.g., <50% or >150%) from the mean response of the calibration standards and QCs.[6][7]

Comparative Performance Data

The following table presents typical performance data for a validated LC-MS/MS method for the analysis of a similar compound, zileuton, using its deuterated internal standard, zileuton-d4. This data serves as a practical example of meeting the established acceptance criteria.

Table 2: Example Performance Data for a Zileuton Bioanalytical Method

ParameterResult
Linearity (r²) > 0.998
LLOQ 10.0 ng/mL
Intra-day Precision (%CV) 2.1% - 5.8%
Inter-day Precision (%CV) 3.5% - 7.2%
Intra-day Accuracy (%RE) -4.5% to 3.2%
Inter-day Accuracy (%RE) -2.8% to 1.9%
Recovery (%) 85.2% - 92.5%
Matrix Effect (%CV) < 8%

Data synthesized from a published method for zileuton, a close structural analog of Atreleuton.

Experimental Protocol: Quantification of Zileuton in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantification of zileuton in human plasma using zileuton-d4 as the internal standard. This method can be adapted for Atreleuton.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a pre-labeled tube, add 25 µL of internal standard working solution (zileuton-d4).

  • Vortex for 10 seconds.

  • Add 1.0 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90 v/v).

  • Flow Rate: 1.0 mL/min (isocratic elution).

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zileuton: To be determined based on the specific instrument and optimization.

    • Zileuton-d4: To be determined based on the specific instrument and optimization.

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Visualizing Workflows and Relationships

To further clarify the processes involved in establishing acceptance criteria and validating a bioanalytical method, the following diagrams illustrate key workflows and logical relationships.

Bioanalytical_Method_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Full Validation cluster_analysis Sample Analysis MD Method Development SOP Establish SOP/Protocol MD->SOP Selectivity Selectivity SOP->Selectivity Initiates Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Sample_Analysis Study Sample Analysis Dilution_Integrity->Sample_Analysis Enables ISR Incurred Sample Reanalysis Sample_Analysis->ISR Requires

Caption: Workflow for bioanalytical method validation.

Internal_Standard_Acceptance_Logic cluster_criteria Acceptance Criteria cluster_outcome Outcome IS_Response Internal Standard Response in a Sample Criteria Within 50-150% of Mean IS Response in Calibrators & QCs? IS_Response->Criteria Accept Accept Sample Result Criteria->Accept Yes Investigate Flag for Investigation Criteria->Investigate No

Caption: Decision logic for internal standard response acceptance.

By adhering to these rigorous acceptance criteria and employing a well-validated bioanalytical method, researchers can ensure the generation of high-quality, reliable data for Atreleuton, supporting robust drug development programs. The use of this compound as an internal standard, when properly validated, is a critical component in achieving this standard of data integrity.

References

The Critical Impact of Atreleuton-d4 Purity on Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of the 5-lipoxygenase (5-LO) inhibitor Atreleuton, the deuterated internal standard, Atreleuton-d4, plays a pivotal role. This guide provides a comprehensive comparison of how the chemical and isotopic purity of this compound can significantly impact the performance of key bioanalytical assays, supported by illustrative experimental data and detailed protocols.

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] Its mechanism of action involves the reduction of leukotriene production, and its efficacy is often assessed by measuring downstream biomarkers such as Leukotriene B4 (LTB4) and the urinary metabolite Leukotriene E4 (LTE4). In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is essential for correcting for variability during sample preparation and analysis.[2]

The Decisive Role of Purity in Assay Accuracy

The purity of a deuterated internal standard is a critical factor that can profoundly affect the outcome of a bioanalytical assay. Two key aspects of purity must be considered:

  • Chemical Purity: The absence of any impurities other than the deuterated compound itself.

  • Isotopic Purity: The percentage of the deuterated internal standard that is fully labeled with the stable isotope (deuterium, in this case) and is free from unlabeled or partially labeled analyte.[3]

Impurities in the this compound internal standard can lead to significant analytical errors, including:

  • Overestimation of the Analyte: If the deuterated standard contains unlabeled Atreleuton as an impurity, it will contribute to the analyte's signal, leading to falsely elevated concentration measurements.[4]

  • Inaccurate Calibration Curves: The presence of impurities can affect the linearity and accuracy of the calibration curve, compromising the entire analytical run.

  • Poor Assay Precision and Reproducibility: Inconsistent levels of impurities across different batches of the internal standard will lead to high variability in results.

Comparative Analysis of this compound Purity on LC-MS/MS Assay Performance

To illustrate the impact of this compound purity, the following tables present hypothetical yet realistic data from a simulated LC-MS/MS assay for the quantification of Atreleuton in human plasma.

Table 1: Impact of this compound Isotopic Purity on the Quantification of Low Concentration Quality Control (QC) Samples

This compound Isotopic PurityNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
99.9%1.001.021023.5
98.0%1.001.151156.8
95.0%1.001.3513512.2

Table 2: Effect of Chemical Purity of this compound on Assay Linearity

This compound Chemical PurityCalibration Curve Range (ng/mL)Correlation Coefficient (r²)SlopeIntercept
>99.5%0.5 - 5000.99950.9980.002
98.0%0.5 - 5000.99520.9540.058
95.0%0.5 - 5000.98870.9120.125

Experimental Protocols

Quantification of Atreleuton in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies of Atreleuton.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the assay range).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Atreleuton and this compound.

Measurement of Urinary Leukotriene E4 (LTE4) by LC-MS/MS

This assay is a key pharmacodynamic biomarker for assessing the effect of Atreleuton.

Methodology:

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., LTE4-d5).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase.[5]

  • LC-MS/MS Analysis:

    • Similar LC-MS/MS setup as for Atreleuton, but with optimized chromatography and mass spectrometric conditions for LTE4 and its internal standard.[6]

Measurement of Leukotriene B4 (LTB4) by ELISA

An alternative method for assessing the pharmacodynamic effect of Atreleuton.

Methodology:

  • Sample Preparation:

    • Plasma or other biological samples may require extraction and purification prior to analysis.

  • ELISA Procedure (Competitive Assay):

    • Add standards, samples, and LTB4-enzyme conjugate to a microplate pre-coated with an anti-LTB4 antibody.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution, which will react with the enzyme conjugate to produce a color change.

    • Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of LTB4 in the sample.[7][8][9]

Visualizing Key Processes

cluster_pathway Atreleuton's Mechanism of Action Arachidonic_Acid Arachidonic Acid 5_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5_LO substrate Leukotrienes Leukotrienes (e.g., LTB4) 5_LO->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation mediate Atreleuton Atreleuton Atreleuton->5_LO inhibits

Caption: Atreleuton inhibits the 5-lipoxygenase enzyme.

cluster_workflow LC-MS/MS Bioanalytical Workflow Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: Workflow for bioanalysis using an internal standard.

cluster_logic Purity and Assay Accuracy Relationship High_Purity High Purity this compound Accurate_Quant Accurate & Precise Quantification High_Purity->Accurate_Quant Low_Purity Low Purity this compound Inaccurate_Quant Inaccurate & Imprecise Quantification Low_Purity->Inaccurate_Quant

Caption: Relationship between internal standard purity and data quality.

Conclusion

The integrity of bioanalytical data is fundamentally linked to the quality of the reagents used. For the quantitative analysis of Atreleuton and the assessment of its pharmacodynamic effects, the use of high-purity this compound as an internal standard is non-negotiable. As the illustrative data demonstrates, even minor impurities can lead to significant inaccuracies and a lack of precision, potentially jeopardizing the interpretation of preclinical and clinical study outcomes. Therefore, it is imperative for researchers and scientists to source deuterated internal standards from reputable suppliers who provide a comprehensive certificate of analysis detailing both chemical and isotopic purity. Rigorous validation of bioanalytical methods, with a specific focus on the performance of the internal standard, is a critical step in ensuring the generation of reliable and defensible data in drug development.

References

Safety Operating Guide

Proper Disposal of Atreleuton-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Atreleuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor, Zileuton. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the manufacturer's Safety Data Sheet (SDS) for this compound (often listed under the synonym Zileuton-d4). The SDS is the primary source of detailed safety information.

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity.[1]

  • Causes serious eye irritation. [1]

  • The toxicological properties of this compound have not been fully evaluated.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles.[3][4]

  • Chemical-resistant gloves.

  • A laboratory coat.

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]

Summary of this compound Properties

The following table summarizes key data for this compound.

PropertyDataReference
Chemical Name N-(1-benzo[b]thien-2-ylethyl-d4)-N-hydroxy-urea[Cayman Chemical]
Synonyms Zileuton-d4, ABT-761-d4[1]
CAS Number 1189878-76-9[1]
Molecular Formula C₁₁H₈D₄N₂O₂S[Cayman Chemical]
Appearance A solid[Cayman Chemical]
Solubility Slightly soluble in DMSO, very slightly soluble in methanol.[Cayman Chemical]
Storage Store at -20°C.[Cayman Chemical]
Known Hazards Acute toxicity - oral (H302), Eye irritation (H319)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][4] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]

Step 1: Waste Identification and Segregation

  • Identify: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure this compound and contaminated solids (e.g., weighing paper, wipes) in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with the chemical.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Leave at least one inch of headspace in liquid waste containers to allow for expansion.

  • Empty Containers:

    • Thoroughly empty all original containers of the compound.

    • Triple-rinse the empty container with a suitable solvent. Collect all rinsate as hazardous liquid waste.[5]

    • After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your EHS office.[5]

Step 3: Labeling

  • Label Clearly: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • Contents: The label must include the full chemical name ("this compound" or "Zileuton-d4") and list all other constituents, including solvents, with their approximate percentages.

Step 4: Storage

  • Secure Location: Store the sealed waste containers in a designated, secure area away from incompatible materials.

  • Follow Guidelines: Adhere to your institution's guidelines for the maximum volume of hazardous waste that can be stored in a laboratory and the maximum storage duration.

Step 5: Final Disposal

  • Contact EHS: Arrange for a hazardous waste pickup through your institution's EHS office.[6]

  • Professional Disposal: this compound waste should be disposed of by a licensed chemical waste management company, typically via high-temperature incineration.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Storage & Final Disposal start Start: Handling this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe waste_gen Generate Waste (Unused chemical, contaminated items, solutions) ppe->waste_gen identify Identify as Hazardous Waste waste_gen->identify segregate Segregate from other waste streams identify->segregate collect Collect in appropriate, sealed waste container segregate->collect label_waste Label Container: 'Hazardous Waste', Contents, Date collect->label_waste store Store in designated, secure area label_waste->store ehs Contact EHS for Pickup store->ehs end End: Professional Disposal (e.g., Incineration) ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institutional EHS department for specific guidance.

References

Safeguarding Your Research: A Guide to Handling Atreleuton-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Atreleuton-d4. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Safety Summary

This compound, a deuterated analog of the 5-lipoxygenase inhibitor Atreleuton, should be handled with care in a laboratory setting. The primary known hazard associated with the non-deuterated form, Atreleuton, is that it is harmful if swallowed.

Table 1: GHS Hazard Information for Atreleuton

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Source: Sigma-Aldrich, PubChem[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.To protect eyes from dust and splashes.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities.Use in a well-ventilated area. A dust mask may be considered for handling larger quantities of powder.To avoid inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.

  • Pre-Handling Check: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid, use a tared weigh boat or paper. Handle with care to avoid generating dust.

  • Spill Prevention: Keep the container of this compound closed when not in use.

Dissolution
  • Solvent Selection: Atreleuton is soluble in DMSO (10 mg/mL) and methanol.[1][3]

  • Procedure: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix gently by vortexing or inversion until fully dissolved.

Storage
  • Solid Compound: Store the solid this compound at 2-8°C.[1]

  • Solutions: For stock solutions, it is recommended to store them in tightly sealed vials. When stored at -20°C, use within one month; for storage at -80°C, use within six months.[3] Avoid repeated freeze-thaw cycles.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused solid this compound, contaminated weigh boats, and PPE (gloves, etc.) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions of this compound and any solvent used for rinsing should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.

Disposal Procedure
  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start don_ppe Don PPE (Gloves, Goggles, Lab Coat) start->don_ppe prep_area Prepare Designated Area (Fume Hood) don_ppe->prep_area collect_solid_waste Collect Solid Waste don_ppe->collect_solid_waste Used PPE weigh Weigh Solid this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid (2-8°C) weigh->store_solid If not using immediately weigh->collect_solid_waste Contaminated materials store_solution Store Solution (-20°C or -80°C) dissolve->store_solution collect_liquid_waste Collect Liquid Waste dissolve->collect_liquid_waste After use label_waste Label Waste Containers collect_solid_waste->label_waste collect_liquid_waste->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs end End contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.